(2S)-2-amino-2-cycloheptylacetic acid
Description
BenchChem offers high-quality (2S)-2-amino-2-cycloheptylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-2-cycloheptylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-2-cycloheptylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLQOIMQMLOTNY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726686 | |
| Record name | (2S)-Amino(cycloheptyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49606-92-0 | |
| Record name | (2S)-Amino(cycloheptyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2S)-2-amino-2-cycloheptylacetic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (2S)-2-amino-2-cycloheptylacetic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore plausible synthetic and analytical methodologies, and discuss its potential applications in modern medicinal chemistry.
Introduction: The Significance of Non-Proteinogenic Amino Acids
(2S)-2-amino-2-cycloheptylacetic acid belongs to the growing class of non-proteinogenic amino acids (NPAAs), which are not found in the canonical genetic code. The incorporation of NPAAs into peptides and other molecular scaffolds is a powerful strategy in drug discovery.[1][2] These unique building blocks can impart desirable properties such as increased metabolic stability, enhanced potency, improved bioavailability, and constrained conformations that can lead to higher receptor selectivity.[1][2] The cycloheptyl moiety of the title compound introduces a bulky, lipophilic group that can significantly influence the pharmacological profile of molecules into which it is incorporated.
Physicochemical Properties
Detailed experimental data for (2S)-2-amino-2-cycloheptylacetic acid is not extensively published. However, based on its structure and data from similar cycloalkyl amino acids, we can infer its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [3] |
| Molecular Weight | 171.24 g/mol | [3] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Expected to be >200 °C (with decomposition) | Inferred from related compounds |
| Solubility | Soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents. | Inferred from amino acid properties |
| pKa (predicted) | ~2.4 (carboxyl group), ~9.8 (amino group) | Inferred from amino acid properties |
| CAS Number | 1447714-17-1 | [3] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (2S)-2-amino-2-cycloheptylacetic acid can be approached through two main strategies: racemic synthesis followed by chiral resolution, or asymmetric synthesis.
Racemic Synthesis via the Strecker Reaction
A robust and well-established method for the synthesis of α-amino acids is the Strecker synthesis.[4][5] This approach can be readily adapted to produce racemic 2-amino-2-cycloheptylacetic acid.
Workflow for Racemic Synthesis:
Caption: Strecker synthesis of racemic 2-amino-2-cycloheptylacetic acid.
Experimental Protocol (Representative):
-
Iminium Formation and Cyanide Addition: To a solution of cycloheptanecarbaldehyde in aqueous ammonia, add ammonium chloride and sodium cyanide. Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrolysis: The resulting α-aminonitrile is then subjected to strong acid hydrolysis, typically by refluxing with concentrated hydrochloric acid. This step converts the nitrile group to a carboxylic acid.
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization or ion-exchange chromatography to yield the racemic 2-amino-2-cycloheptylacetic acid.
Chiral Resolution
Obtaining the desired (2S)-enantiomer from the racemic mixture requires a chiral resolution step. Common methods include enzymatic resolution or the formation of diastereomeric salts.[6][7]
Workflow for Enzymatic Resolution:
Caption: Enzymatic resolution of N-acetylated racemic amino acid.
Experimental Protocol (Representative):
-
N-Acetylation: The racemic amino acid is first protected with an acetyl group, for example, by reacting with acetic anhydride.
-
Enzymatic Hydrolysis: The N-acetylated racemic mixture is then treated with an aminoacylase enzyme, which selectively hydrolyzes the amide bond of the L-enantiomer (in this case, the (2S)-enantiomer).[6]
-
Separation: The resulting mixture contains the free (2S)-amino acid and the unreacted N-acetyl-(2R)-amino acid. These can be separated based on their different chemical properties, for instance, by extraction or chromatography.
-
Hydrolysis of the (R)-enantiomer (optional): The recovered N-acetyl-(2R)-amino acid can be hydrolyzed under acidic conditions to obtain the (2R)-enantiomer.
Asymmetric Synthesis
A more direct route to the enantiomerically pure product is through asymmetric synthesis. One such method is the asymmetric Strecker synthesis, which employs a chiral auxiliary.[8][9]
Experimental Protocol (Conceptual):
An asymmetric Strecker reaction could involve the use of a chiral amine, such as (R)-phenylglycinol, to form a chiral imine with cycloheptanecarbaldehyde. Subsequent addition of cyanide would proceed diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile. Hydrolysis and removal of the chiral auxiliary would then yield the desired (2S)-2-amino-2-cycloheptylacetic acid.
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity and purity of (2S)-2-amino-2-cycloheptylacetic acid. The following techniques are essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a complex multiplet for the cycloheptyl ring protons. The α-proton would appear as a distinct signal, likely a doublet or triplet depending on coupling with the adjacent cycloheptyl proton. The amine and carboxylic acid protons would be visible, and their chemical shifts would be dependent on the solvent and pH.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the α-carbon, and the carbons of the cycloheptyl ring.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For amino acids, common fragmentation patterns include the loss of the carboxylic acid group (-COOH) and cleavage of the Cα-C bond.[12][13][14]
-
Expected Fragmentation: For (2S)-2-amino-2-cycloheptylacetic acid (MW = 171.24), the protonated molecule [M+H]⁺ would be observed at m/z 172.2. A prominent fragment would be expected at m/z 126.2, corresponding to the loss of formic acid (HCOOH).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of an amino acid is characterized by specific absorption bands.[15][16]
-
Characteristic Absorptions:
-
N-H stretching: (amine) ~3000-3300 cm⁻¹
-
C-H stretching: (cycloheptyl) ~2850-2950 cm⁻¹
-
C=O stretching: (carboxylic acid) ~1700-1725 cm⁻¹
-
N-H bending: (amine) ~1500-1650 cm⁻¹
-
O-H bending: (carboxylic acid) ~1210-1440 cm⁻¹
-
Applications in Drug Discovery and Development
Non-proteinogenic amino acids like (2S)-2-amino-2-cycloheptylacetic acid are valuable building blocks in medicinal chemistry, particularly in the design of peptide-based therapeutics.[1][2]
Peptide Modification
Incorporating (2S)-2-amino-2-cycloheptylacetic acid into a peptide sequence can:
-
Increase Proteolytic Stability: The bulky cycloheptyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[1]
-
Modulate Lipophilicity: The cycloheptyl moiety increases the lipophilicity of the peptide, which can influence its absorption, distribution, and ability to cross cell membranes.
-
Induce Specific Conformations: The steric bulk of the cycloheptyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing its affinity and selectivity for its target.[17]
Logical Relationship of NPAA Incorporation:
Caption: Impact of NPAA incorporation on peptide properties.
Synthesis of Small Molecule Therapeutics
Beyond peptides, (2S)-2-amino-2-cycloheptylacetic acid can serve as a chiral building block for the synthesis of complex small molecule drugs. Its unique stereochemistry and functional groups make it a valuable starting material for creating novel therapeutic agents.
Conclusion
(2S)-2-amino-2-cycloheptylacetic acid represents a valuable tool for medicinal chemists and drug discovery scientists. Its unique structural features offer the potential to enhance the therapeutic properties of peptides and small molecules. While detailed experimental data for this specific compound is limited, established synthetic and analytical methods for analogous non-proteinogenic amino acids provide a clear pathway for its preparation and characterization. As the demand for more sophisticated and effective therapeutics continues to grow, the exploration and utilization of novel building blocks like (2S)-2-amino-2-cycloheptylacetic acid will undoubtedly play a crucial role in the future of drug development.
References
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF. Retrieved from [Link]
-
PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Retrieved from [Link]
-
Russian Chemical Reviews. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
-
PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]
-
Journal of the American Chemical Society. Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Retrieved from [Link]
-
ResearchGate. (2020, September 5). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2020, January 8). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Retrieved from [Link]
-
Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
PubMed. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]
-
Khan Academy. Alpha amino acid synthesis (video). Retrieved from [Link]
-
PubMed. Application of alicyclic beta-amino acids in peptide chemistry. Retrieved from [Link]
-
Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]
-
Wikipedia. Non-proteinogenic amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 26.5: Synthesis of Amino Acids. Retrieved from [Link]
-
MDPI. (2024, October 5). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]
-
ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel.... Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
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MDPI. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Retrieved from [Link]
-
PubMed Central. (2021, February 8). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]
-
ResearchGate. Comparison of the 1D 13 C NMR spectra of 20 biogenic amino acids after.... Retrieved from [Link]
-
YouTube. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. Retrieved from [Link]
-
Mascot. Mascot help: Peptide fragmentation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The Synthesis of Cyclic Peptides. Retrieved from [Link]
-
ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]
-
YouTube. (2020, January 23). Resolution of a Racemic Mixture. Retrieved from [Link]
-
Magritek. Just a few milligrams available for a 13C measurement?. Retrieved from [Link]
-
Wiley-VCH. 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Retrieved from [Link]
-
Chegg.com. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Homework.Study.com. Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures.. Retrieved from [Link]
-
YouTube. (2022, October 25). Stereochemistry: Kinetic Resolution. Retrieved from [Link]
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Structural Elucidation and Stereochemical Assignment of (2S)-2-Amino-2-Cycloheptylacetic Acid
A Comprehensive Technical Guide for Medicinal Chemistry Applications[1]
Executive Summary & Molecular Context[1][2][3]
(2S)-2-amino-2-cycloheptylacetic acid (also known as L-Cycloheptylglycine) is a bulky, non-proteinogenic
Unlike standard proteinogenic amino acids, the seven-membered cycloheptyl ring introduces unique "floppiness" (pseudorotation) that complicates NMR analysis. Furthermore, verifying the (
This guide details the structural elucidation workflow, prioritizing Marfey’s Method as the self-validating standard for absolute stereochemical assignment.
Primary Structure Elucidation (Connectivity)
Before establishing stereochemistry, the scalar connectivity (2-amino-2-cycloheptylacetic acid) must be confirmed to rule out ring-contraction impurities (e.g., cyclohexyl derivatives) common in hydrogenation syntheses.
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (ESI-TOF) is the first line of validation.
-
Target Formula:
-
Calculated Monoisotopic Mass (
): 172.1332 Da -
Acceptance Criteria: Error < 5 ppm.
-
Fragmentation Pattern: Look for loss of carboxyl group (
, ) and cycloheptyl carbocation stability.
NMR Spectroscopy Strategy
The cycloheptyl ring protons appear as complex multiplets due to rapid conformational interconversion (twist-chair/twist-boat).
Representative NMR Data (in
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 3.85 - 3.95 | Doublet (d) | 1H | Deshielded by | ||
| 2.05 - 2.15 | Multiplet | 1H | Ring | Methine bridge to the | |
| 1.30 - 1.80 | Broad Mult.[1] | 12H | Ring | Overlapping envelope characteristic of C7 rings.[1] | |
| 171.5 | Singlet | - | Carbonyl carbon. | ||
| 58.2 | Singlet | - | Characteristic | ||
| 38.5 | Singlet | - | Ring C1' | Bridgehead carbon. |
Critical Distinction: To distinguish from Cyclohexylglycine (
Stereochemical Assignment: The Self-Validating Protocol
The core challenge is distinguishing the (
The Gold Standard: Marfey’s Method
This protocol uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) . It reacts with the amine to form diastereomers.[3] Because L-FDAA is chiral, the (
Mechanism of Action
The nucleophilic amine of the cycloheptylglycine attacks the fluorinated carbon of the FDAA reagent (Nucleophilic Aromatic Substitution,
Visualization: Elucidation Workflow
Figure 1: Systematic workflow for structural and stereochemical confirmation.
Experimental Protocols
Protocol: Marfey’s Derivatization (Standard Operating Procedure)
This protocol is self-validating because it requires the parallel running of racemic standards to establish the elution window.
Reagents:
-
Sample: 50
L of 50 mM aqueous solution of the unknown amino acid. -
Reagent: 100
L of 1% (w/v) L-FDAA in acetone. -
Base: 20
L of 1 M .[1][4] -
Quench: 20
L of 2 M .
Step-by-Step Procedure:
-
Reaction: In a 1.5 mL microcentrifuge tube, combine the Sample, Reagent, and Base.
-
Incubation: Heat at 40°C for 1 hour. The solution will turn yellow/orange (
reaction). -
Quenching: Cool to room temperature. Add the Quench (
) to stop the reaction and protonate the carboxyl groups for HPLC binding. -
Dilution: Dilute with 200
L of 50% Acetonitrile/Water. -
Filtration: Filter through a 0.2
m PTFE membrane.[1][5]
Analytical HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 10% B to 60% B over 45 minutes.
-
Detection: UV at 340 nm (specific for the nitrophenyl moiety).[6]
Data Interpretation (The "L-L before L-D" Rule): For hydrophobic amino acids like Cycloheptylglycine:
-
The L-FDAA-L-Chg (S-isomer) diastereomer typically elutes earlier than the L-FDAA-D-Chg (R-isomer) diastereomer.
-
Validation: You must run a racemic standard (DL-Cycloheptylglycine) derivatized with L-FDAA. This will produce two distinct peaks.
-
Assignment: If your unknown sample produces a single peak matching the first peak of the racemic standard, it is the (S)-enantiomer .
Advanced Stereochemical Logic
Why does Marfey's method work for this specific molecule?
The hydrophobicity of the cycloheptyl ring is significant. In the L-L diastereomer, the bulky cycloheptyl side chain and the FDAA nitro-aromatic ring are oriented in a way that minimizes interaction with the C18 stationary phase relative to the L-D conformation. This differential solvophobic effect is amplified by the large 7-membered ring, often resulting in a resolution (
Visualization: Marfey's Reaction Mechanism[4]
Figure 2: Nucleophilic aromatic substitution mechanism forming the chromatographically distinct diastereomer.
References
-
Marfey, P. (1984).[3] Determination of D-amino acids in peptides and proteins by high-performance liquid chromatography of diastereomeric derivatives. Carlsberg Research Communications.[1]
-
Sigma-Aldrich. (2023). Product Specification: (2S)-2-amino-2-cycloheptylacetic acid (CAS 1447714-17-1). Merck KGaA.[1]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][5][7][8]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cycloheptylglycine. PubChem.
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The Expansive Therapeutic Frontier: Unlocking the Biological Activity of Non-Proteinogenic Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Beyond the 20 canonical amino acids that form the basis of protein synthesis lies a vast and structurally diverse chemical universe of non-proteinogenic amino acids (NPAAs). These molecules, not directly encoded by the universal genetic code, are far from biological curiosities; they are potent, biologically active agents and indispensable tools in modern drug discovery.[1][2][3] Found in organisms from bacteria and fungi to plants, NPAAs serve as metabolic intermediates, signaling molecules, and crucial components of defense mechanisms.[3] This technical guide provides an in-depth exploration of the biological activities of NPAAs, focusing on their mechanisms of action, therapeutic applications, and the experimental workflows essential for their discovery and characterization. We will delve into how the unique stereochemistry, backbone modifications, and novel side chains of NPAAs are leveraged to overcome the limitations of traditional peptide therapeutics, leading to drugs with enhanced stability, potency, and bioavailability.[4][5]
The Foundation: Defining the NPAA Landscape
The 22 proteinogenic amino acids are the fundamental building blocks of proteins, assembled by ribosomal machinery according to the genetic code.[2] In contrast, non-proteinogenic amino acids encompass all other amino acids. There are over 800 known naturally occurring NPAAs, with thousands more synthesized in the laboratory.[1][6] They are not merely analogs of their proteinogenic cousins; they represent a significant expansion of chemical diversity.
NPAAs can be broadly categorized based on their structure and origin:
-
Natural NPAAs: These are biosynthesized by various organisms and play diverse physiological roles. They can be intermediates in metabolic pathways (e.g., ornithine and citrulline in the urea cycle), neurotransmitters (e.g., γ-aminobutyric acid, GABA), or toxins used for defense (e.g., canavanine).[2][7] Bacteria and fungi, for instance, use non-ribosomal peptide synthetases (NRPSs) to incorporate hundreds of NPAAs into bioactive peptides like the antibiotic penicillin and the immunosuppressant cyclosporine.
-
Synthetic NPAAs: Also known as unnatural or non-canonical amino acids, these are created in the laboratory through chemical or biocatalytic processes.[2][7] Their design is often inspired by natural amino acids but incorporates specific modifications—such as amine alkylation, side-chain substitution, or isosteric replacements—to achieve desired physicochemical properties.[2]
It is also crucial to distinguish NPAAs from non-standard amino acids like selenocysteine and pyrrolysine. While not one of the core 20, these two are considered proteinogenic as they can be incorporated into proteins during translation via specific UGA and UAG codons, respectively.[2] Other non-standard amino acids found in proteins, such as hydroxyproline and γ-carboxyglutamate, are formed through post-translational modification of proteinogenic residues.[2][8]
The Core of Drug Discovery: Leveraging NPAAs to Engineer Superior Therapeutics
Peptides are highly attractive drug candidates due to their high selectivity and low toxicity.[1] However, their therapeutic potential is often hampered by low bioavailability and short plasma half-lives, primarily due to their susceptibility to proteolytic degradation.[1][4] The incorporation of NPAAs is a cornerstone strategy to overcome these limitations.[4][6][9]
The rationale is clear: proteases have evolved to recognize and cleave peptide bonds between L-amino acids. By introducing structures that these enzymes do not recognize, we can fundamentally enhance a peptide's stability and drug-like properties.[6]
Table 1: Impact of NPAA Incorporation on Peptide Drug Properties
| Property | Challenge with Proteinogenic Peptides | NPAA-Based Solution & Mechanism | Example |
| Proteolytic Stability | Rapid degradation by exopeptidases and endopeptidases in plasma and the GI tract. | D-Amino Acid Substitution: Replaces a natural L-amino acid with its D-enantiomer, which is not recognized by proteases. N-Methylation: Methylating the backbone amide nitrogen sterically hinders protease access. β- or γ-Amino Acids: Extends the peptide backbone, altering the conformation and preventing protease binding. | The substitution of non-proteinogenic amino acids is expected to afford protection against exopeptidases.[6] |
| Bioavailability | Poor absorption and permeability across cell membranes due to high polarity and hydrogen bonding capacity. | N- and O-Methylation: Masks ionizable groups and stabilizes intramolecular hydrogen bonds, increasing lipophilicity (LogP) and improving membrane permeability. | A methylated analog of a somatostatin cyclopeptide showed 10% oral bioavailability in rats, compared to undetectable levels for the native peptide.[1] |
| Potency & Selectivity | Sub-optimal binding to the target receptor due to conformational flexibility. | Conformational Constraints: Introduction of cyclic NPAAs (e.g., aminopiperidine-4-carboxylic acid) or α,α-disubstituted amino acids (e.g., Aib) reduces the number of accessible conformations, locking the peptide into a bioactive shape that binds the target with higher affinity. | Incorporating 2-aminobutyric acid (Aib) residues into a derivative of Magainin 2 enhanced its helical structure and antimicrobial activity.[10] |
| Novel Functionality | Limited chemical diversity of the 20 standard side chains. | Bio-orthogonal Handles: Incorporation of NPAAs with unique functional groups (e.g., azides, alkynes) allows for site-specific conjugation of imaging agents, PEG moieties (for half-life extension), or cytotoxic payloads. | Genetic code expansion allows for the site-specific incorporation of many structurally and chemically diverse amino acids, facilitating a plethora of applications.[11] |
Workflow for NPAA-Based Drug Discovery
The process of developing a therapeutic agent incorporating NPAAs is a systematic, multi-stage endeavor. It begins with identifying a biological target and a lead peptide, followed by strategic chemical modification and rigorous biological evaluation.
Caption: Mechanism of GABA as an inhibitory neurotransmitter.
Anticancer Activity
The unique metabolic dependencies of cancer cells open avenues for therapeutic intervention using NPAAs or by targeting amino acid metabolism.
-
Direct Cytotoxicity: Derivatives of ginsenosides (natural plant products) were synthesized by modifying them with NPAAs. Several of these new compounds exhibited significantly higher cytotoxic activity against human colon cancer (HCT-116) and gastric cancer (BGC-823) cell lines than the parent molecules. [12]* Enhancing Immunogenicity: Cancer cells are characterized by high rates of protein synthesis. The non-proteinogenic amino acid azetidine-2-carboxylic acid (Aze), an analog of proline, can be incorporated into proteins, causing mistranslation. This process generates mutated, highly antigenic proteins (neoantigens) that can be recognized by the immune system, thereby enhancing the efficacy of immune checkpoint inhibitors. [13]* Metabolic Targeting: Cancer cells have altered metabolic pathways and often become dependent on specific amino acids. [14][15]While not using NPAAs directly as drugs, this approach manipulates the availability of proteinogenic amino acids to exploit these vulnerabilities. For example, restricting the essential amino acid leucine in the diet has been shown to induce anticancer effects in animal models. [14]
Enzyme Inhibition
The unique structures of NPAAs make them excellent scaffolds for designing potent and selective enzyme inhibitors.
-
Mechanism: NPAAs can be designed to mimic the transition state of an enzyme-catalyzed reaction or to bind irreversibly to the active site.
-
Example: A study investigating NPAA derivatives found that (S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamine was a potent inhibitor of human carbonic anhydrase I and II, with IC50 values of 0.836 µM and 0.661 µM, respectively. Carbonic anhydrase inhibitors are used to treat diseases ranging from glaucoma to cancer. Another derivative, N-(9-Fluorenylmethoxycarbonyl)-D-valine, was a strong inhibitor of acetylcholinesterase, a key target in Alzheimer's disease treatment. [16]
Key Experimental Methodologies
Evaluating and harnessing the biological activity of NPAAs requires a suite of specialized experimental protocols. Trustworthy and reproducible data depend on self-validating systems that include appropriate controls.
Protocol 1: High-Throughput Screening for Biofilm Inhibition Activity
Objective: To screen a library of NPAAs for their ability to inhibit biofilm formation by a pathogenic bacterium (e.g., Staphylococcus aureus).
Causality: Biofilm formation is a critical virulence factor for many bacteria, and its inhibition is a key therapeutic strategy. [17]This assay quantifies the ability of a compound to prevent the initial stages of bacterial attachment and matrix production. The use of a positive control (known inhibitor) validates assay sensitivity, while a negative control (vehicle) establishes the baseline for biofilm formation.
Methodology:
-
Preparation of Reagents and Cultures:
-
Prepare a stock solution of each NPAA from the library (e.g., 10 mM in DMSO).
-
Culture S. aureus overnight in Tryptic Soy Broth (TSB).
-
The following day, dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh TSB supplemented with 0.5% glucose (to promote biofilm formation).
-
-
Assay Plate Setup (96-well, flat-bottom, sterile plate):
-
Add 2 µL of each NPAA stock solution to triplicate wells for a final concentration of 100 µM in a 200 µL final volume.
-
Negative Control: Add 2 µL of DMSO to at least three wells.
-
Positive Control: Add a known biofilm inhibitor (e.g., certain D-amino acids) to at least three wells. [17] * Blank Control: Add 200 µL of sterile TSB to at least three wells (for background subtraction).
-
-
Inoculation and Incubation:
-
Add 198 µL of the diluted S. aureus culture to all wells except the blanks.
-
Cover the plate with a breathable seal or lid and incubate at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm (Crystal Violet Staining):
-
Gently discard the planktonic (free-floating) culture from the wells.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air dry the plate completely (e.g., by inverting on a paper towel for 1 hour).
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of biofilm inhibition for each NPAA relative to the negative (DMSO) control:
-
% Inhibition = (1 - (Abs_NPAA / Abs_Control)) * 100
-
-
Protocol 2: Site-Specific Incorporation of an NPAA into a Peptide
Objective: To synthesize a peptide with a specific NPAA at a defined position using Solid-Phase Peptide Synthesis (SPPS).
Causality: SPPS is the standard method for chemically synthesizing peptides. The process relies on a solid resin support and the sequential addition of amino acids whose reactive side-chain and α-amino groups are temporarily blocked with protecting groups. This ensures that peptide bonds form only at the desired location. The choice of Fmoc (9-fluorenylmethyloxycarbonyl) as the α-amino protecting group is due to its lability to a mild base, which leaves the more acid-labile side-chain protecting groups intact until the final cleavage step.
Methodology:
-
Resin Preparation:
-
Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30 minutes.
-
-
First Amino Acid Coupling:
-
Couple the first C-terminal Fmoc-protected proteinogenic amino acid to the resin using a coupling agent (e.g., HBTU/DIPEA).
-
-
Deprotection-Coupling Cycle (for each subsequent amino acid):
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF. This exposes a free amine for the next coupling step.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling (NPAA Incorporation): To incorporate the NPAA, dissolve the Fmoc-protected NPAA and coupling reagents in DMF. Add this solution to the resin and allow the reaction to proceed for 1-2 hours. A positive Kaiser test (which detects free primary amines) turning negative confirms the completion of the coupling.
-
Washing: Wash the resin again with DMF and other solvents (e.g., dichloromethane) to remove excess reagents.
-
-
Repeat Cycle: Repeat the deprotection-coupling cycle for all remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash and dry the resin.
-
Treat the resin with a strong acid "cocktail" (e.g., 95% trifluoroacetic acid with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups.
-
-
Purification and Verification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final NPAA-containing peptide by mass spectrometry (e.g., LC-MS).
-
Challenges and Future Outlook
Despite their immense potential, the development of NPAA-based therapeutics is not without challenges. The chemical synthesis of complex NPAAs can be difficult and costly, particularly for large-scale production. [1]Furthermore, while NPAAs are used to improve safety profiles, they can also introduce undesired effects like toxicity or immunogenicity, which must be carefully evaluated. [1][4]Some NPAAs found in plants are known toxins to humans and animals. [18][19]For example, Lathyrus species contain neurotoxic oxalyl-amino acids. [18] The future of the field is bright, driven by advances in synthetic biology and computational chemistry. The development of orthogonal translation systems allows for the site-specific incorporation of NPAAs into proteins within living cells, opening doors to creating novel enzymes and protein therapeutics. [11][20][21]Machine learning and multi-objective Bayesian optimization are being used to design novel antimicrobial peptides with NPAAs, simultaneously improving activity while minimizing toxicity. [22]As our ability to design, synthesize, and incorporate these powerful building blocks continues to grow, non-proteinogenic amino acids will undoubtedly play an increasingly central role in the next generation of medicines.
References
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
-
Roy, D. N. (2010). Toxicity of non-protein amino acids to humans and domestic animals. Natural Product Communications, 5(3), 485-504. [Link]
-
Strøm, M. B., et al. (2004). Bulky Nonproteinogenic Amino Acids Permit the Design of Very Small and Effective Cationic Antibacterial Peptides. Journal of Medicinal Chemistry, 47(17), 4159-4162. [Link]
-
Kim, D. S., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioprocess Engineering, 24, 211-226. [Link]
-
D'Mello, J. P. F. (1994). Toxicity of non-protein amino acids from plants. Toxic Substances in Crop Plants. [Link]
-
Mise, Y., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery. [Link]
-
ScienceDirect. (2025). Non proteinogenic amino acids: Significance and symbolism. [Link]
-
OUCI. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
-
Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
-
Hendrickson, T. L., et al. (2004). Incorporation of nonnatural amino acids into proteins. Annual Review of Biochemistry, 73, 147-176. [Link]
-
Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum. [Link]
-
D'Mello, J. P. F. (2015). Toxicology of non-protein amino acids. Amino acids in higher plants. [Link]
-
Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. ResearchGate. [Link]
-
Nunn, P. B., & Compton, C. (2013). Non-protein amino acids and neurodegeneration: the enemy within. Food and Chemical Toxicology, 62, 703-708. [Link]
-
Riasat, A., & Chin, J. W. (2021). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]
-
Felnagle, E. A., et al. (2008). Non-proteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Chemical Reviews, 108(5), 1756-1783. [Link]
-
Lee, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]
-
Tsuji, G., et al. (2021). Discovery of non-proteinogenic amino acids inhibiting biofilm formation by S. aureus and methicillin-resistant S. aureus. Bioorganic & Medicinal Chemistry Letters, 46, 128259. [Link]
-
All-Hassan, L. A., & Galkina, O. L. (2023). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. [Link]
-
Miller, M. J., & Malcolmson, S. J. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(1), 325-403. [Link]
-
Biology Articles. (2025). Non-Protein Amino Acids: 7 Astonishing Benefits. [Link]
-
Çelik, Y., et al. (2024). Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies. Chemistry & Biodiversity. [Link]
-
Galkina, O. L., et al. (2021). Neurotoxic Non-proteinogenic Amino Acid β-N-Methylamino-L-alanine and Its Role in Biological Systems. Biochemistry (Moscow), 86(11), 1433-1445. [Link]
-
El-Hattab, A. W., & Hsu, J. W. (2022). Dietary Manipulation of Amino Acids for Cancer Therapy. MDPI. [Link]
-
News-Medical.Net. (n.d.). Non-protein Functions of Amino Acids. [Link]
-
Zhang, Y., et al. (2018). Non-protein amino acid derivatives of 25-methoxylprotopanaxadiol/25-hydroxyprotopanaxadioland their anti-tumour activity evaluation. Steroids, 130, 26-36. [Link]
-
Evans, C. S., & Bell, E. A. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. [Link]
-
Foodcom S.A. (2024). Non-protein biogenic amino acids - what functions can they perform? [Link]
-
Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [Link]
-
Shkodina, O. A., et al. (2021). Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. Journal of Clinical Trials and Experimental Investigations. [Link]
-
Wang, Y., et al. (2022). Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. OncoImmunology. [Link]
-
Tajan, M., & Vousden, K. H. (2020). The Diverse Functions of Non-Essential Amino Acids in Cancer. MDPI. [Link]
-
Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]
-
Franz, L., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [Link]
Sources
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- 22. Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
Technical Monograph: (2S)-2-Amino-2-Cycloheptylacetic Acid
Topic: IUPAC Name and Technical Monograph for (2S)-2-Amino-2-Cycloheptylacetic Acid
Structural Properties, Synthetic Protocols, and Applications in Drug Discovery
Executive Summary
(2S)-2-Amino-2-cycloheptylacetic acid (often abbreviated as L-Cycloheptylglycine or Chg(7) ) is a non-proteinogenic amino acid (NPAA) characterized by a bulky, lipophilic cycloheptyl side chain. It serves as a critical chiral building block in the design of peptidomimetics, specifically for restricting conformational flexibility and enhancing the lipophilicity of therapeutic peptides. Its primary industrial application lies in the synthesis of HCV NS3/4A protease inhibitors and other macrocyclic antiviral agents, where it functions as a steric gatekeeper at the P2 position.
Chemical Identity & Nomenclature
| Property | Detail |
| IUPAC Name | (2S)-2-Amino-2-cycloheptylacetic acid |
| Common Synonyms | L-Cycloheptylglycine; (S)- |
| CAS Number | 1447714-17-1 (Specific (S)-isomer)109183-71-3 (Boc-protected derivative) |
| Molecular Formula | C |
| Molecular Weight | 171.24 g/mol |
| Stereochemistry | (S)-Configuration (assigned via Cahn-Ingold-Prelog priority: –NH |
Stereochemical Visualization
The (S)-configuration is dictated by the spatial arrangement where, with the hydrogen atom pointing away from the viewer, the priority sequence (Amino
Figure 1: Stereochemical priority assignment for (2S)-2-amino-2-cycloheptylacetic acid.
Synthetic Methodology: Enzymatic Resolution
While asymmetric Strecker synthesis is possible, the industrial standard for high optical purity (>99% ee) is the Enzymatic Resolution of N-Acetyl-DL-cycloheptylglycine using Acylase I (Aspergillus melleus or Porcine Kidney). This method allows for the selective hydrolysis of the L-isomer from a racemic mixture.
Protocol: Acylase I Kinetic Resolution
Objective: Isolate (S)-2-amino-2-cycloheptylacetic acid from racemic N-acetyl precursor.
Step 1: Acetylation of Racemic Precursor
-
Dissolution: Dissolve DL-cycloheptylglycine (1.0 eq) in 2M NaOH (2.2 eq) at 0°C.
-
Acetylation: Add acetic anhydride (1.5 eq) dropwise over 60 minutes while maintaining pH > 10.
-
Workup: Acidify to pH 2.0 with conc. HCl. Extract the N-acetyl-DL-cycloheptylglycine with ethyl acetate. Dry (MgSO
) and concentrate to yield the racemic N-acetyl substrate.
Step 2: Enzymatic Hydrolysis
-
Buffer Prep: Suspend N-acetyl-DL-cycloheptylglycine in 0.1 M phosphate buffer (pH 7.5). Add CoCl
(1 mM) as a cofactor. -
Enzyme Addition: Add Acylase I (Aspergillus melleus, ~500 units/mmol substrate).
-
Incubation: Incubate at 37°C with gentle stirring for 24–48 hours. Monitor conversion by HPLC.
-
Termination: Acidify to pH 5.0 to denature enzyme and precipitate the free L-amino acid (zwitterionic form often precipitates or requires ion exchange).
Step 3: Separation
-
Filtration: Filter off the denatured protein.
-
Ion Exchange: Pass the filtrate through a cation exchange resin (Dowex 50W, H+ form).
-
Elute: The unreacted N-acetyl-D-isomer washes through with water.
-
Release: Elute the desired (L)-amino acid with 2M NH
OH.
-
-
Crystallization: Concentrate ammonia fractions and recrystallize from water/ethanol.
Figure 2: Workflow for the enzymatic resolution of L-cycloheptylglycine.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical parameters should be verified.
Representative NMR Profile
Solvent: D
-
H NMR (400 MHz):
-
3.85 (d, J = 5.5 Hz, 1H,
-CH). -
2.05 (m, 1H, Ring CH attached to
-C). - 1.30 – 1.80 (m, 12H, Cycloheptyl methylene protons).
-
3.85 (d, J = 5.5 Hz, 1H,
-
C NMR (100 MHz):
- 172.5 (COOH).
-
58.8 (
-CH). - 39.2 (Ring CH).
-
28.5, 27.1, 26.5 (Ring CH
carbons).
Chiral HPLC Method
-
Column: Crownpak CR(+) or Chiralpak ZWIX(+).
-
Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile gradients with chiral selectors.
-
Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with FDAA (Marfey's reagent) recommended for high sensitivity).
Applications in Drug Discovery
HCV Protease Inhibitors (P2 Position)
In the development of direct-acting antivirals (DAAs) for Hepatitis C, specifically NS3/4A protease inhibitors (e.g., analogs of Ciluprevir or Simeprevir), the P2 position is critical for potency.
-
Mechanism: The large cycloheptyl ring fills the hydrophobic S2 pocket of the protease enzyme more effectively than smaller cyclohexyl or isopropyl groups.
-
Benefit: This "hydrophobic packing" increases binding affinity (
) and improves the metabolic stability of the peptide bond against host peptidases.
Conformational Restriction
Cycloheptylglycine acts as a steric constraint in peptide backbones.
-
Phi/Psi Angles: The bulk of the 7-membered ring restricts the rotation around the N-C
and C -C(O) bonds. -
Utility: It is used to stabilize
-turn secondary structures in peptidomimetics, forcing the bioactive conformation required for receptor binding (e.g., in GLP-1 agonists or antimicrobial peptides).
References
-
IUPAC Nomenclature Rules: IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, 1984, pp. 9-37. Link
-
Enzymatic Resolution Protocol: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, vol. 111, no. 16, 1989, pp. 6354-6364. Link
-
HCV Protease Inhibitor Design: Llinàs-Brunet, M., et al. "Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061." Journal of Medicinal Chemistry, vol. 47, no. 7, 2004, pp. 1605-1608. Link
-
Non-Proteinogenic Amino Acids in Design: Blaskovich, M. A. "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 59, no. 24, 2016, pp. 10807-10836. Link
The Stereochemical Landscape of 2-amino-2-cycloheptylacetic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a compelling strategy to enhance potency, selectivity, and metabolic stability. Among these, α,α-disubstituted cycloalkyl amino acids, such as 2-amino-2-cycloheptylacetic acid, offer unique conformational constraints that can profoundly influence the bioactivity of a parent peptide. The stereochemistry at the α-carbon is a critical determinant of this influence. This in-depth technical guide provides a comprehensive overview of the stereochemical considerations for 2-amino-2-cycloheptylacetic acid, encompassing its synthesis, chiral resolution, and analytical characterization. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the preparation and analysis of enantiomerically pure forms of this valuable building block.
Introduction: The Significance of Stereochemistry in Constrained Amino Acids
The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, including susceptibility to enzymatic degradation. The introduction of unnatural amino acids, particularly those with steric bulk and conformational rigidity, can mitigate these liabilities.[1][2] 2-amino-2-cycloheptylacetic acid is a prime example of such a building block. The cycloheptyl moiety introduces a significant conformational constraint, which can lock a peptide into a bioactive conformation and shield the peptide backbone from proteolytic enzymes.
The α-carbon of 2-amino-2-cycloheptylacetic acid is a stereocenter, giving rise to two enantiomers: (R)-2-amino-2-cycloheptylacetic acid and (S)-2-amino-2-cycloheptylacetic acid. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[3] Therefore, the ability to synthesize and analyze enantiomerically pure forms of 2-amino-2-cycloheptylacetic acid is paramount for its successful application in drug discovery.
This guide will delve into the practical aspects of controlling and verifying the stereochemistry of this unique amino acid.
Synthesis of Racemic 2-amino-2-cycloheptylacetic Acid
The synthesis of α,α-disubstituted amino acids presents unique challenges due to the sterically hindered nature of the quaternary α-carbon.[4] A robust and widely applicable method for the synthesis of racemic 2-amino-2-cycloheptylacetic acid is the Strecker amino acid synthesis.[5][6][7][8]
The Strecker synthesis involves a one-pot, three-component reaction between a ketone, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For 2-amino-2-cycloheptylacetic acid, the starting ketone would be cycloheptanone.
Experimental Protocol: Strecker Synthesis of Racemic 2-amino-2-cycloheptylacetic Acid
-
Formation of the α-aminonitrile:
-
To a solution of cycloheptanone in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of ammonium chloride and sodium cyanide.
-
The reaction mixture is stirred at room temperature for a specified period, typically 24-48 hours, to allow for the formation of the α-aminonitrile intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis to the amino acid:
-
Upon completion of the first step, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, and heated to reflux.
-
The hydrolysis of the nitrile to a carboxylic acid is typically carried out over several hours.
-
After cooling, the reaction mixture is neutralized, and the crude racemic 2-amino-2-cycloheptylacetic acid can be isolated by crystallization or chromatography.
-
Caption: Strecker synthesis of racemic 2-amino-2-cycloheptylacetic acid.
Chiral Resolution of 2-amino-2-cycloheptylacetic Acid
With a reliable method for the synthesis of the racemic mixture, the next critical step is the separation of the enantiomers. Chiral resolution remains a widely used and effective strategy for obtaining enantiomerically pure compounds.[9] Two primary approaches are particularly relevant for 2-amino-2-cycloheptylacetic acid: diastereomeric salt formation and enzymatic resolution.
Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.
Choice of Resolving Agent:
For the resolution of a racemic amino acid, a chiral acid or base can be used as the resolving agent. Given that 2-amino-2-cycloheptylacetic acid is an amino acid, either its carboxylic acid or amino group can be utilized for salt formation. A common strategy is to use a chiral base, such as a chiral amine, to form a salt with the carboxylic acid moiety of the N-protected amino acid. Alternatively, a chiral acid can be used to form a salt with the amino group.
Table 1: Common Chiral Resolving Agents for Amino Acids
| Resolving Agent Class | Example | Target Functional Group |
| Chiral Acids | (+)-Tartaric Acid | Amino Group |
| (-)-Mandelic Acid | Amino Group | |
| (+)-Camphorsulfonic Acid | Amino Group | |
| Chiral Bases | (-)-Brucine | Carboxylic Acid (N-protected) |
| (+)-Cinchonine | Carboxylic Acid (N-protected) | |
| (R)-1-Phenylethylamine | Carboxylic Acid (N-protected) |
Experimental Workflow: Chiral Resolution by Diastereomeric Salt Formation
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution.[10][11][12] This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
For amino acids, lipases and proteases are commonly employed. For example, a lipase can be used to catalyze the enantioselective hydrolysis of a racemic amino acid ester. One enantiomer of the ester will be hydrolyzed to the corresponding amino acid, while the other enantiomer remains as the ester. These two compounds can then be easily separated.
Table 2: Enzymes for Kinetic Resolution of Amino Acids
| Enzyme Class | Typical Reaction | Substrate |
| Lipases | Enantioselective hydrolysis or esterification | Racemic amino acid ester |
| Proteases | Enantioselective amide bond formation or hydrolysis | N-acylated racemic amino acid |
| Acylases | Enantioselective hydrolysis of N-acyl group | N-acylated racemic amino acid |
Analytical Characterization of Stereoisomers
Once the enantiomers have been separated, it is crucial to have reliable analytical methods to determine the enantiomeric purity (e.g., enantiomeric excess, ee). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[13][14]
Indirect Chiral HPLC-MS/MS Analysis
A common and robust approach for the chiral analysis of amino acids is the use of a chiral derivatizing agent.[15][16][17][18][19] The racemic or enantiomerically enriched amino acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column and detected by mass spectrometry.
Marfey's Reagent and its Analogs:
One of the most widely used chiral derivatizing agents for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs.[17][19] These reagents react with the primary amine of the amino acid to form stable diastereomeric adducts that are readily separable by HPLC.
Experimental Protocol: Chiral Derivatization and LC-MS/MS Analysis
-
Derivatization:
-
Dissolve the amino acid sample in a suitable buffer (e.g., sodium bicarbonate).
-
Add a solution of the chiral derivatizing agent (e.g., Marfey's reagent in acetone).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).
-
Quench the reaction by adding a small amount of acid (e.g., hydrochloric acid).
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute the diastereomers using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Detect the eluted diastereomers using a tandem mass spectrometer operating in a suitable mode (e.g., multiple reaction monitoring, MRM) for high sensitivity and selectivity.
-
Caption: Analytical workflow for the determination of enantiomeric purity.
Direct Chiral HPLC Analysis
An alternative to derivatization is the use of a chiral stationary phase (CSP) in the HPLC column.[20] These columns are packed with a chiral selector that can directly interact with the enantiomers, leading to differential retention and separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown excellent performance.[20]
Pharmacological Implications and Future Directions
The conformational constraints imposed by the cycloheptyl group can have a profound impact on the biological activity of peptides. The specific stereochemistry at the α-carbon will dictate the precise orientation of the amino acid side chain and the local peptide backbone conformation. This, in turn, will influence the binding affinity and selectivity for the target receptor or enzyme.
While specific pharmacological data for the individual enantiomers of 2-amino-2-cycloheptylacetic acid are not widely available in the public domain, the principles of stereopharmacology strongly suggest that the (R) and (S) isomers will exhibit distinct biological profiles.[3] Therefore, the development of stereoselective syntheses and robust analytical methods, as outlined in this guide, is a critical enabler for the exploration of 2-amino-2-cycloheptylacetic acid in drug discovery programs.
Future work in this area should focus on the development of efficient asymmetric syntheses to directly access the individual enantiomers, thereby circumventing the need for chiral resolution. Furthermore, detailed structural studies, such as NMR and X-ray crystallography, of peptides containing (R)- and (S)-2-amino-2-cycloheptylacetic acid will provide valuable insights into their conformational preferences and aid in the rational design of next-generation peptide therapeutics.
References
-
Hess, S. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology, 2030, 263-275. [Link]
-
Pinto, A., et al. (2016). Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues. Bioorganic & Medicinal Chemistry, 24(22), 5871-5879. [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]
-
Nakagawa, T., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 26(22), 6899. [Link]
- Belokon, Y. N., et al. (1996). Synthesis of alpha-methyl, alpha-substituted amino acids.
-
Hess, S. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology. [Link]
-
Yamamoto, T., et al. (2021). Scheme of derivatization for amino acid enantiomers by... ResearchGate. [Link]
-
Li, B., et al. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. [Link]
-
Davis, J. W. (1983). Synthesis of alpha-amino acids. US Patent 4,371,705. [Link]
-
Singh, S., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7299. [Link]
-
Gotor-Fernández, V., et al. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Organic & Biomolecular Chemistry, 9(24), 8446-8453. [Link]
-
Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]
- Schöllkopf, U. (1985). Process for preparation of alpha-alkyl amino acids.
-
Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1165-1170. [Link]
-
Wiechert, W., et al. (2017). A comprehensive evaluation of constraining amino acid biosynthesis in compartmented models for metabolic flux analysis. PLoS ONE, 12(7), e0180631. [Link]
-
Abe, H. (2003). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 123(9), 755-766. [Link]
-
Strecker, A. (1850). Strecker Amino Acid Synthesis. Merck Index. [Link]
-
Li, W., et al. (2000). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Current Organic Chemistry, 4(2), 143-172. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]
-
Van der Eycken, E. V., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1475. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Gellman, S. H., et al. (2010). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 8(1), 21-23. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-453. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Hashimoto, S., et al. (1995). [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. Yakugaku Zasshi, 115(11), 863-882. [Link]
-
Evans, D. A. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Wang, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(10), 3496-3507. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link]
-
Eliel, E. L., et al. (1976). Conformational Analysis in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]
-
Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(34), 5776-5784. [Link]
-
Soderberg, T. (2022). 3.3: Conformations of cyclic organic molecules. Chemistry LibreTexts. [Link]
-
O'Donnell, M. J., et al. (2015). Synthesis of Endocyclic Cycloalkyne Amino Acids. ACS Omega, 7(10), 8745-8752. [Link]
- Corey, E. J., & Link, J. O. (1983). Resolution of racemic amino acids.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker Amino Acid Synthesis [drugfuture.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 10. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Enantioselective Separation of (2S)-2-Amino-2-Cycloheptylacetic Acid
[1]
Executive Summary
This guide details the protocol for the chiral resolution of 2-amino-2-cycloheptylacetic acid (Cycloheptylglycine) , a non-proteinogenic
The separation of this molecule presents two specific challenges:
-
Steric Bulk: The seven-membered cycloheptyl ring creates significant steric hindrance near the chiral center, requiring a stationary phase with appropriate cavity size or selector geometry.[1][2]
-
Detection Limits: Lacking an aromatic chromophore, the molecule exhibits negligible UV absorbance above 215 nm, necessitating low-wavelength detection, ELSD, or Mass Spectrometry.[2]
This protocol prioritizes Crown Ether-based Chiral Stationary Phases (CSPs) as the "Gold Standard" for direct analysis due to their superior selectivity for primary amino acids. An alternative Zwitterionic (ZWIX) method is provided for LC-MS applications.[1][2][3]
Physicochemical Context
-
Target Analyte: (2S)-2-amino-2-cycloheptylacetic acid (L-Cycloheptylglycine).[1]
-
Structure:
-amino acid with a cycloheptyl side chain.[1][2] -
Isoelectric Point (pI): ~6.0 (Estimated based on aliphatic amino acid analogs).[1]
-
Solubility: Sparingly soluble in pure organic solvents; soluble in acidic aqueous buffers and lower alcohols (MeOH).[1][2]
Method Selection Strategy
The following decision tree outlines the logic for selecting the appropriate separation mode:
Figure 1: Method Development Decision Tree.
Protocol A: Crown Ether CSP (The Gold Standard)
Mechanism: The CROWNPAK CR-I(+) column utilizes a chiral crown ether (18-crown-6 derivative) selector.[1] The mechanism relies on the formation of a host-guest inclusion complex between the crown ether and the protonated primary ammonium group (
Why this works: The cycloheptyl group is sufficiently bulky to interact with the chiral barrier of the crown ether backbone, often resulting in high separation factors (
Experimental Conditions
| Parameter | Setting | Notes |
| Column | Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) | Immobilized phase preferred for durability.[1] |
| Mobile Phase | pH 1.5 Perchloric Acid (HClO₄) / Acetonitrile (85:15 v/v) | Acidic pH is critical to ensure protonation of the amine ( |
| Flow Rate | 0.4 mL/min | Lower flow rates often improve resolution on CR phases.[1][2] |
| Temperature | 15°C - 25°C | Crucial: Lower temperatures (10-15°C) significantly enhance resolution ( |
| Detection | UV @ 200 nm | The molecule has no chromophore.[1][2] Do not use 254 nm. |
| Elution Order | 1. (R)-Enantiomer (D)2.[1][4] (S)-Enantiomer (L) | On CR(+) columns, D-amino acids typically elute first.[1][5][6] This is ideal for purity checks of the (S)-target (minor impurities elute first). |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of the Mobile Phase.
-
If solubility is poor, dissolve in a small amount of MeOH, then dilute with Mobile Phase.[2]
-
-
Equilibration:
-
Injection:
Protocol B: Zwitterionic CSP (LC-MS Compatible)[1][3][7]
Mechanism: CHIRALPAK ZWIX(+) employs a Cinchona alkaloid-derived zwitterionic selector.[1][2] It separates amino acids via a double ion-pairing mechanism (interaction between the analyte's ammonium/carboxylate groups and the selector's quinuclidine/sulfonic acid groups).
Why this works: This phase is exceptionally good for bulky non-proteinogenic amino acids and allows the use of volatile mobile phases suitable for MS detection.[2]
Experimental Conditions
| Parameter | Setting | Notes |
| Column | CHIRALPAK ZWIX(+) (3.0 x 150 mm, 3 µm) | 3 µm particle size offers higher efficiency.[1] |
| Mobile Phase | MeOH / ACN / H₂O (49:49:2) + 50 mM Formic Acid+ 25 mM Ammonium Hydroxide (or Diethylamine) | The ratio of Acid:Base must be 2:1 (molar) to ensure the selector is charged correctly. |
| Flow Rate | 0.4 - 0.5 mL/min | |
| Temperature | 25°C | |
| Detection | MS (ESI+) or ELSD | ESI+ monitoring [M+H]+ = 172.13 m/z.[1] |
| Elution Order | 1. (S)-Enantiomer (L)2.[1][4] (R)-Enantiomer (D) | Note: ZWIX(+) usually elutes L-amino acids first.[1] ZWIX(-) reverses this order.[1][2][3][7][8] |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
System Conditioning:
Protocol C: Derivatization (Alternative)
If a chiral column is unavailable, derivatization with Marfey's Reagent (FDAA) converts the enantiomers into diastereomers, which can be separated on a standard C18 column.
-
Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.
-
Incubation: Heat at 40°C for 1 hour. Stop with 20 µL 1M HCl.
-
Separation: C18 Column, Gradient elution (Water/ACN with 0.1% TFA).
-
Detection: UV at 340 nm (FDAA tag is UV active).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Peaks Detected | Detection wavelength too high. | Switch to 200-210 nm or use ELSD/MS. |
| Broad Peaks (Tailing) | pH mismatch or column overload.[1][2] | Ensure pH < 2.0 (Crownpak).[1][2] Reduce injection mass.[1][2] |
| Poor Resolution (Rs < 1.5) | Temperature too high. | Cool the column to 10-15°C. This is the most effective lever for Crownpak phases.[2] |
| High Backpressure | Precipitation in mobile phase.[1][2] | Ensure sample is fully soluble in the mobile phase.[1][2] Filter samples (0.2 µm). |
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Hyun, M. H. (2016).[1][2] Chiral Separation of Amino Acids and Peptides by HPLC Using Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science.
-
Ilisz, I., et al. (2012).[1][2] Zwitterionic Chiral Stationary Phases: Separation of Amino Acids and Peptides. Separation & Purification Reviews.
-
Bhushan, R., & Martens, J. (2010).[1][2] Amino Acids: Chromatographic Separation and Enantioseparation. H. S. El-Datta (Ed.).[1][2]
Sources
- 1. 2-Amino-2-cyclopentylacetic acid | C7H13NO2 | CID 224366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
- 9. hplc.eu [hplc.eu]
Application Note: (2S)-2-amino-2-cycloheptylacetic Acid as a Peptidomimetic Building Block
Abstract & Introduction
(2S)-2-amino-2-cycloheptylacetic acid (referred to herein as (S)-Che or L-Cycloheptylglycine ) is a non-proteinogenic, lipophilic amino acid. Structurally, it consists of a glycine backbone substituted with a seven-membered cycloheptyl ring at the
In modern drug discovery, (S)-Che is utilized as a "Super-Hydrophobic" building block. It offers a larger excluded volume than Leucine or Phenylalanine and distinct conformational constraints compared to its six-membered analog, Cyclohexylglycine (Chg). This application note details the physicochemical rationale for its use, specific protocols for solid-phase peptide synthesis (SPPS) overcoming steric hindrance, and methods for assessing chiral integrity.
Key Applications
-
HCV Protease Inhibitors: Filling the S1/S1' hydrophobic pockets where high lipophilicity correlates with potency.
-
GPCR Ligands: Restricting conformational entropy in opioid receptor agonists.
-
Metabolic Stability: The non-natural side chain confers resistance to chymotrypsin-like proteases.
Physicochemical Profile & Design Logic
When selecting (S)-Che, researchers are typically optimizing for lipophilicity and steric occupancy . The cycloheptyl ring is flexible (adopting twist-chair/boat conformations) but occupies a significantly larger volume than aromatic or branched aliphatic residues.
Comparative Metrics Table
| Amino Acid | Abbr.[1][2][3][4][5][6][7][8][9][10][11][12] | Side Chain Structure | LogP (approx) | Steric Bulk (Molar Refractivity) | Primary Utility |
| L-Cycloheptylglycine | (S)-Che | Cycloheptyl | ~2.8 | High | Maximal hydrophobic fill; Protease resistance |
| L-Cyclohexylglycine | Chg | Cyclohexyl | ~2.2 | Med-High | Aliphatic isostere of Phe; Saturated pharmacophore |
| L-Phenylalanine | Phe | Benzyl | 1.4 | Medium | Pi-stacking interactions |
| L-Leucine | Leu | Isobutyl | 1.1 | Low-Med | Standard hydrophobic core residue |
Structural Logic Diagram
The following diagram illustrates the decision logic for incorporating (S)-Che into a peptide scaffold.
Figure 1: Decision tree for selecting hydrophobic non-natural amino acids.
Synthetic Protocols: Solid Phase Peptide Synthesis (SPPS)
Incorporating (S)-Che is challenging due to steric hindrance at the
Protocol A: Optimized Coupling of Fmoc-(S)-Che-OH
Objective: Couple Fmoc-(S)-Che-OH to a resin-bound amine with >98% efficiency while minimizing racemization.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: 2,4,6-Trimethylpyridine (TMP, sym-Collidine). Note: Collidine is a weaker base than DIEA, reducing proton abstraction from the
-carbon during extended coupling. -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.
Step-by-Step Procedure:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min. Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly (DCM x3, DMF x3).
-
Activation Cocktail:
-
Weigh 3.0 equivalents of Fmoc-(S)-Che-OH relative to resin loading.
-
Weigh 2.9 equivalents of HATU.
-
Dissolve in minimum DMF (approx. 0.1 - 0.2 M concentration).
-
Add 6.0 equivalents of sym-Collidine.
-
Critical: Pre-activate for exactly 30 seconds . Do not exceed 2 minutes to prevent polymerization or side reactions.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature. Standard 45 min couplings are insufficient.
-
-
Monitoring:
-
Perform a Chloranil Test (preferred over Kaiser test for sterically hindered amines).
-
If positive (blue particles): Double couple using PyAOP/Collidine for an additional 2 hours.
-
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Lutidine/DMF) to prevent deletion sequences.
Protocol B: Coupling onto N-Terminal (S)-Che
Challenge: The bulky cycloheptyl group shields the N-terminus, making the next incoming amino acid difficult to attach.
-
Deprotection: Use 20% Piperidine in DMF with 0.1 M HOBt . HOBt prevents aspartimide formation and helps solvate the bulky chain.
-
Solvent Change: Use NMP or a mixture of DMF/DMSO (90:10) to improve solvation of the hydrophobic cycloheptyl region.
-
Temperature: Perform the coupling of the next amino acid at 50°C (microwave or conventional heating) to overcome the steric energy barrier.
-
Caution: Do not heat if the incoming amino acid is Cys or His (racemization risk).
-
Quality Control & Validation
Due to the high cost and synthetic value of (S)-Che, validating the enantiomeric purity of the final peptide is mandatory.
Method: Advanced Marfey’s Analysis
Standard C18 HPLC often fails to separate D-Che and L-Che epimers within a peptide. Marfey’s method (derivatization with FDAA) is the gold standard.
-
Hydrolysis: Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h).
-
Derivatization: Treat the hydrolysate with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).
-
Analysis: Analyze via LC-MS. The L-Che-L-FDAA and D-Che-L-FDAA diastereomers will have distinct retention times (typically
RT > 2 min). -
Acceptance Criteria: < 1.0% D-isomer content.
Visualizing the SPPS Workflow
The following diagram outlines the optimized cycle for handling this sterically demanding residue.
Figure 2: Optimized SPPS cycle for (S)-Che, highlighting the extended coupling times and specific activation chemistry.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Link
- Context: Authoritative source on protecting group stability and racemiz
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
- Context: Establishes HATU/Collidine as the preferred method for hindered amino acids over HBTU/DIEA.
-
Bhargava, P. K., et al. (2010). "Universal Peptidomimetics."[9] Future Medicinal Chemistry, 3(8). Link
- Context: Discusses the use of bulky hydrophobic scaffolds in peptidomimetic design.
-
Schiller, P. W., et al. (2006). "Opioid Peptide Drug Discovery." The AAPS Journal. Link
- Context: Illustrates the use of conformationally constrained cyclic amino acids in GPCR ligand design.
-
Marfey, P. (1984). "Determination of D-amino acids in peptides and proteins." Carlsberg Research Communications, 49, 591-596. Link
- Context: The standard protocol for verifying the chiral purity of (S)-Che post-synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. ethz.ch [ethz.ch]
- 7. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creation.com [creation.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyjournal.org [pharmacyjournal.org]
Troubleshooting & Optimization
Solubility issues of (2S)-2-amino-2-cycloheptylacetic acid in organic solvents
Case ID: SOL-A7-ZWIT | Status: Active | Topic: Solubility & Handling in Organic Media
Executive Summary
The Molecule: (2S)-2-amino-2-cycloheptylacetic acid (often abbreviated as Acha or Chg-C7 ) is a non-proteinogenic
-
Zwitterionic Lattice: Like all free amino acids, it exists as a zwitterion (
).[1] The electrostatic lattice energy is extremely high ( C melting point), requiring a polar solvent to break it. -
Lipophilic Shield: The cycloheptyl ring is a large, hydrophobic 7-carbon loop. It repels water (making aqueous solubility lower than Glycine) but also sterically hinders the solvation of the polar head group in organic solvents.
Module 1: The Thermodynamics of Dissolution
Why won't it dissolve in Dichloromethane (DCM)?
For Acha to dissolve, the solvent-solute interactions must overcome the solute-solute lattice energy.
-
DCM/THF: These are polar-aprotic but possess low dielectric constants. They cannot shield the charges of the zwitterion. The lattice remains intact.
-
Methanol/Water: These dissolve the zwitterion but are often incompatible with moisture-sensitive coupling reagents (e.g., acid chlorides, certain anhydrides).
Comparative Solubility Matrix
Data estimated based on physicochemical properties of bulky non-canonical amino acids.
| Solvent System | Solubility Rating | Mechanism of Action | Suitability for Coupling |
| Water (pH 7) | Moderate | Hydration of ions | No (Hydrolysis risk) |
| DCM / CHCl3 | Insoluble | None (Lattice dominates) | No |
| DMF / NMP | Poor (Suspension) | Dipole-dipole interaction | Poor (Slow reaction) |
| DMF + LiCl (5%) | Moderate | Chaotropic disruption | Medium (Salt removal hard) |
| HFIP (Hexafluoroisopropanol) | High | H-bond disruption | High (Specialized) |
| DCM + BSA (Silylation) | Very High | Masking of charges | Excellent |
Module 2: Troubleshooting Protocols
Issue A: "I need to couple Acha to a resin/amine, but it won't dissolve in DMF."
Diagnosis: The zwitterionic form is preventing dissolution. You cannot couple a solid suspension effectively. Solution: In-Situ Silylation (The "BSA" Method). This is the industry-standard protocol for lipophilic, hindered amino acids. It converts the zwitterion into a soluble, lipophilic intermediate in the reaction vessel.
Protocol 1: The "Transient Protection" Workflow
Reagents: N,O-Bis(trimethylsilyl)acetamide (BSA).
-
Suspend: Place 1.0 equiv of (2S)-2-amino-2-cycloheptylacetic acid in dry DCM or THF (approx. 0.1 M concentration).[2] It will look cloudy.
-
Silylate: Add 2.0 - 2.2 equiv of BSA .
-
Note: The first equivalent silylates the carboxylate (
). The second silylates the amine ( ).
-
-
Reflux/Stir: Stir under inert atmosphere (N2/Ar) at room temperature (or mild reflux at 40°C) for 1–2 hours.
-
Validation: The solution must turn clear . If it is clear, the lattice is broken, and the molecule is now lipophilic.
-
-
Activate: Cool to 0°C. Add your activation agent (e.g., acid chloride, anhydride, or HATU/DIPEA if doing a one-pot).
-
Warning: Do not use water-based quenching until the coupling is complete.
-
Issue B: "I need to purify the free amino acid, but it precipitates during workup."
Diagnosis: You are likely hitting the Isoelectric Point (pI) in a solvent that cannot support the zwitterion. Solution: Fluorinated Solvent Switch.
Protocol 2: The HFIP Dissolution Strategy
Hexafluoroisopropanol (HFIP) is a "magic solvent" for peptides and bulky amino acids. It is a strong hydrogen-bond donor that disrupts aggregation.
-
Dissolve: If you have a crude solid that refuses to dissolve in MeOH or ACN, add pure HFIP.
-
Dilute: Once dissolved, dilute with DCM (up to 50% v/v). Acha usually remains soluble in this mixture.
-
Load: Load this solution directly onto a silica column (if protected) or use for HPLC injection.
Issue C: "I cannot get the Fmoc/Boc protecting group onto the amine."
Diagnosis: The steric bulk of the cycloheptyl ring hinders the nucleophilic attack of the amine onto the protecting group reagent (Fmoc-OSu or Boc2O). Solution: Schotten-Baumann with Phase Transfer.
Protocol 3: High-Shear Biphasic Protection
-
Aqueous Phase: Dissolve Acha in 1M NaOH (or Na2CO3). Ensure pH > 10. The high pH forces the amine to be unprotonated (
). -
Organic Phase: Dissolve Fmoc-Cl (more reactive than Fmoc-OSu) or Boc2O in Dioxane or THF.
-
Mix: Combine phases.
-
Critical Step: Due to the cycloheptyl lipophilicity, the interface is the reaction zone. Use vigorous stirring or sonication.
-
-
Time: Allow 2x–3x longer reaction times than standard Glycine.
Module 3: Logic & Visualization
Workflow: The Solubilization Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental intent.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I just heat the DMF to get it to dissolve? A: We advise against heating free amino acids in DMF above 60°C for extended periods. DMF can decompose to form dimethylamine, which will react with your activated amino acid or protecting groups. Use the Silylation (BSA) method at room temperature instead.
Q2: Why is the reaction rate slower than Cyclohexylglycine (Chg)? A: The cycloheptyl ring is a 7-membered ring. Unlike the 6-membered cyclohexane (which has a stable chair conformation), the cycloheptane ring is constantly fluxing between twist-chair and twist-boat conformations. This creates a larger "effective steric volume," shielding the reaction center more aggressively than a cyclohexyl group.
Q3: I see a gel forming when I add TEA (Triethylamine). Why? A: Adding a base to the zwitterion in an organic solvent often creates a "gel" of the carboxylate salt if the counter-ion isn't soluble. Switch to DIPEA (Hunig's base), which has more steric bulk and tends to form more soluble salts in DCM/DMF.
References
-
Albericio, F., & Tulla-Puche, J. (2008). The Use of Pseudoprolines and Other Solubilizing Building Blocks in Peptide Synthesis. Chemical Reviews. [Link]
- Context: Authoritative source on overcoming aggregation and solubility issues in peptide chemistry using solubilizing blocks and solvents.
- Context: Verification of physical form (solid)
-
Kricheldorf, H. R. (2006). Silylation of Amino Acids and Peptides. In Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley. [Link]
- Context: The definitive guide on using BSA/TMS reagents to solubilize zwitterionic amino acids for coupling.
-
Paradisi, F., et al. (2016). Non-canonical amino acids in the synthesis of peptide-based therapeutics. RSC Advances. [Link]
- Context: Discusses the steric and solubility properties of bulky non-proteinogenic amino acids like cycloheptylglycine.
Sources
Technical Support Center: Purifying Peptides with Hydrophobic Non-Proteinogenic Amino Acids
Welcome to the technical support center dedicated to the unique challenges of purifying synthetic peptides containing hydrophobic non-proteinogenic amino acids. These custom peptides are invaluable in drug discovery and materials science, but their purification can be notoriously difficult due to poor solubility, strong aggregation tendencies, and unpredictable chromatographic behavior.[1][2][3]
This guide is structured to provide actionable solutions to common problems. We will move from high-level strategic questions in our FAQ section to specific, hands-on troubleshooting for issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with hydrophobic non-proteinogenic amino acids so difficult to purify?
A1: The difficulty stems from three primary factors:
-
High Aggregation Potential: The presence of multiple hydrophobic residues, especially bulky non-proteinogenic ones, promotes strong intermolecular hydrophobic interactions.[1][4] This leads to the formation of secondary structures like β-sheets, causing the peptide to aggregate and precipitate out of solution, making it inaccessible for purification.[2][4]
-
Poor Solubility: These peptides are often sparingly soluble in the aqueous mobile phases typically used in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5] Finding a suitable solvent to dissolve the crude peptide for injection without causing it to crash on the column is a major hurdle.
-
Extreme Retention: The high hydrophobicity can cause the peptide to bind almost irreversibly to the C18 stationary phase commonly used in RP-HPLC.[1] This can lead to very broad peaks, poor recovery, or even complete loss of the product on the column.
Q2: What is the first step I should take when developing a purification method for a new hydrophobic peptide?
A2: Before even approaching the HPLC, perform solubility trials .[5] This is the most critical preliminary step. Test the solubility of your crude peptide in a variety of solvents and mixtures. A systematic approach is best:
-
Start with the pure organic solvent you plan to use in your mobile phase (e.g., acetonitrile, isopropanol). This helps to wet the peptide.[5]
-
Add concentrated buffer components (e.g., glacial acetic acid or trifluoroacetic acid).[5]
-
Finally, slowly add the aqueous component (e.g., water with 0.1% TFA).[5]
The goal is to find a solvent mixture that fully dissolves the peptide but contains the highest possible percentage of the aqueous mobile phase component without causing precipitation. This mixture will be your starting point for your sample injection solvent and initial chromatographic conditions.[5]
Q3: Which HPLC column should I choose as a starting point?
A3: While a C18 column is the workhorse for most peptide purification, for extremely hydrophobic peptides, it can be too retentive.[6][7] Consider these options:
-
C8 or C4 Columns: These columns have shorter alkyl chains and are less hydrophobic than C18. They often provide better peak shape and recovery for highly hydrophobic molecules.[8]
-
Phenyl Columns: The phenyl stationary phase offers a different selectivity based on pi-pi interactions, which can be advantageous for peptides containing aromatic non-proteinogenic amino acids.[8]
-
Wide-Pore Columns (300 Å): This is a critical parameter. Peptides require wider pores than small molecules to allow unrestricted access to the stationary phase. Using a 100 Å or 120 Å column can lead to poor peak shape and exclusion of the peptide from the pores.[9]
Q4: Are there alternatives to standard RP-HPLC if my peptide just won't behave?
A4: Yes. If RP-HPLC is failing, you may need to think orthogonally. Some strategies include:
-
Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a powerful purification step. It separates based on charge rather than hydrophobicity, which can effectively remove impurities that have similar hydrophobicities to your target peptide.[10][11]
-
Hydrophilic Tagging: This is an advanced strategy where a temporary hydrophilic tag (e.g., a poly-arginine chain) is attached to the peptide during synthesis.[1] This dramatically increases solubility and simplifies purification. The tag is then cleaved off after the peptide is purified.[1]
-
Precipitation/Washing: For some very hydrophobic peptides, a classical purification approach can work. After cleavage from the resin, the peptide can be selectively precipitated from the cleavage cocktail using a solvent like cold diethyl ether or water, leaving many smaller impurities behind.[12]
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues you might see on your chromatogram and provides a logical, step-by-step approach to resolving them.
Problem 1: Poor or No Solubility of Crude Peptide in Injection Solvent
-
Observation: The crude peptide powder will not dissolve in the standard starting mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Causality: The high hydrophobicity of the peptide leads to aggregation, making it insoluble in highly aqueous solutions.[1][2] The peptide's energy is lower when it is associated with itself than when it is solvated by water.
-
Solutions:
-
Increase Organic Content in Injection Solvent: Prepare the sample in a solvent that contains a higher percentage of organic modifier (e.g., 50% acetonitrile or isopropanol). Be aware that injecting in a much stronger solvent than the initial mobile phase can lead to peak distortion. Use the smallest injection volume possible.
-
Use "Chaotropic" Solvents for Dissolution: Try dissolving the peptide in a small amount of a stronger, more disruptive solvent first, then diluting it into your injection solvent. Good options include:
-
Sequential Dissolution Technique: As described in the FAQs, follow a specific order of solvent addition: pure organic solvent first, then acid, then the aqueous component.[5] This can overcome kinetic solubility issues.
-
Problem 2: No Peptide Elutes from the Column or Very Low Recovery
-
Observation: After injecting the sample, the baseline is clean and no major peaks elute, even at high organic concentrations. A post-run column flush with 100% organic may show the missing peptide eluting as a broad peak.[5]
-
Causality: The peptide is so hydrophobic that it has irreversibly adsorbed to the stationary phase under the current conditions.[1] The mobile phase is not strong enough to desorb it. This is a common issue with C18 columns.
-
Solutions:
-
Switch to a Less Retentive Column: This is the most effective solution. Move from a C18 to a C8, C4, or Phenyl column.[7][8]
-
Use a Stronger Organic Modifier: If acetonitrile is not eluting your peptide, switch to a stronger solvent like isopropanol (IPA) or n-propanol.[5] You can also use blends, such as 50:50 acetonitrile:n-propanol, which can improve both solubility and elution strength.[5]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) reduces mobile phase viscosity and can decrease hydrophobic interactions, promoting earlier elution. Monitor peptide stability at higher temperatures.
-
Perform a Post-Run Blank: Always run a blank gradient after your sample to check for "ghost" peaks or carryover. This confirms if your peptide is sticking to the column.[5]
-
Problem 3: Very Broad, Tailing, or Split Peaks
-
Observation: The main peptide peak is not sharp and symmetrical. It may be very wide, have a long "tail," or be split into multiple smaller peaks.
-
Causality: This can be caused by several factors:
-
On-Column Aggregation: The peptide is aggregating as it concentrates at the head of the column.[5]
-
Secondary Interactions: The peptide is interacting with active sites (un-capped silanols) on the silica backbone of the stationary phase.
-
Slow Desorption Kinetics: The peptide is "sticking" to the stationary phase and desorbing slowly and unevenly.
-
Column Overload: Too much sample has been injected for the column's capacity.
-
-
Solutions:
-
Optimize the Ion-Pairing Agent: The ion-pairing agent is crucial for good peak shape. It masks charges on the peptide and silanols.
-
Increase TFA Concentration: Standard 0.1% TFA may not be sufficient. Increasing it to 0.2-0.25% can sometimes improve peak shape.[11]
-
Use a More Hydrophobic Ion-Pairing Agent: For very hydrophobic peptides, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can significantly increase retention and improve resolution between closely eluting species.[13][14] Use this with caution, as HFBA is less volatile and harder to remove.[13]
-
-
Shallow the Gradient: A steep gradient can exacerbate poor peak shape. Decrease the rate of change of the organic solvent (e.g., from 2%/min to 0.5%/min) across the elution point of your peptide.[8] This gives the peptide more time to interact with the stationary phase and elute in a tighter band.
-
Reduce Sample Load: Inject less material onto the column. Overloading is a common cause of peak tailing and broadening.
-
Lower the pH: Ensure the mobile phase pH is low (around 2) to suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions.[15]
-
Experimental Protocols & Data
Protocol 1: General RP-HPLC Purification for a Hydrophobic Peptide
-
Column Selection: Start with a C4 or C8 column, 300 Å pore size, 4.6 x 250 mm for methods development.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Filter and degas both solvents thoroughly.
-
-
Sample Preparation:
-
Dissolve the crude peptide at ~1 mg/mL in a solvent determined from your solubility trials (e.g., 50% Acetonitrile/50% Water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Detection: 220 nm.
-
Gradient:
-
Scouting Run: 5% to 95% Solvent B over 30 minutes.
-
Optimized Run: Based on the scouting run, create a shallower gradient around the elution time of the target peptide. For example, if the peptide elutes at 60% B, use a gradient of 45-75% B over 45 minutes.
-
-
-
Post-Run Analysis:
-
Analyze collected fractions by analytical HPLC and Mass Spectrometry to confirm purity and identity.
-
Pool pure fractions and lyophilize.
-
Table 1: Comparison of Ion-Pairing Reagents
| Ion-Pairing Reagent | Abbreviation | Typical Concentration | Volatility | Hydrophobicity | Use Case |
| Trifluoroacetic Acid | TFA | 0.05 - 0.1% | High | Low | Standard choice for most peptide purifications. |
| Pentafluoropropionic Acid | PFPA | 0.05 - 0.1% | Medium | Medium | Increases peptide retention compared to TFA, can improve resolution.[14] |
| Heptafluorobutyric Acid | HFBA | 0.05 - 0.1% | Low | High | Provides the strongest ion-pairing and greatest retention increase.[14][15] Useful for resolving difficult impurities but can be hard to remove from the final product.[13] |
| Formic Acid | FA | 0.1% | High | N/A (not an ion-pairer) | Primarily used for LC-MS applications where TFA causes ion suppression. Generally results in poorer peak shape than TFA. |
Visual Workflow & Decision Guides
Diagram 1: General Purification Workflow
This diagram outlines the logical flow from receiving a crude hydrophobic peptide to obtaining a final, purified product.
Caption: Overall workflow for hydrophobic peptide purification.
Diagram 2: Troubleshooting Decision Tree for Poor Peak Shape
Use this flowchart to diagnose and solve issues related to broad, tailing, or split peaks.
Caption: Decision tree for troubleshooting poor peak shape.
References
- The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Biotage. (2023, February 6).
- Mant, C. T., et al. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
- BenchChem. (2025).
- GenScript. (2024, July 11).
- Bachem. (n.d.).
- Bachem. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?
- BioPharm International. (n.d.).
- ResearchGate. (2021, May 30).
- Mant, C. T., et al. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
- BenchChem. (2025).
- Interchim. (n.d.).
- Frontiers in Chemistry. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Hodges, R. S., & Mant, C. T. (1995). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 36, 27-61.
- Frontiers in Chemistry. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Condron, M. M., et al. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Biotechnology Journal, 2, 87-93.
Sources
- 1. genscript.com [genscript.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Peptide Synthesis with Bulky Amino Acids
A specialized resource for researchers, scientists, and drug development professionals.
The synthesis of peptides containing sterically hindered amino acids presents a significant challenge in peptide chemistry. Bulky side chains, such as those found in Valine, Isoleucine, and Threonine, as well as non-natural amino acids like α-aminoisobutyric acid (Aib), can impede the formation of peptide bonds, leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of peptide synthesis?
Steric hindrance refers to the slowing of chemical reactions due to the spatial arrangement of atoms. In peptide synthesis, the bulky side chains of certain amino acids can physically obstruct the approach of the incoming activated amino acid, making it difficult for the peptide bond to form.[3] This is particularly problematic during solid-phase peptide synthesis (SPPS), where the growing peptide chain is attached to a solid support.[4]
Q2: Which amino acids are considered "bulky" or "sterically hindered"?
Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[5]
-
Amino acids with large aromatic side chains: Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr).[6]
-
Proline (Pro): The cyclic nature of proline's side chain restricts bond rotation and can create steric challenges, especially in Pro-Pro linkages.[7]
-
N-methylated amino acids: The presence of a methyl group on the backbone nitrogen increases steric bulk and can disrupt the hydrogen bonding networks that stabilize secondary structures.[8]
Q3: How does steric hindrance affect the outcomes of my peptide synthesis?
The primary consequences of unmanaged steric hindrance are:
-
Incomplete Coupling: The peptide bond formation does not go to completion, leaving unreacted amino groups on the growing peptide chain.[9]
-
Low Yields: A significant portion of the synthesized peptides will be shorter than the target sequence (deletion sequences), reducing the overall yield of the desired product.[2]
-
Difficult Purification: The final crude product will be a complex mixture of the target peptide and various deletion sequences, which can be challenging to separate by chromatography.[10]
-
Increased Racemization: Under harsh coupling conditions sometimes used to overcome steric hindrance, the risk of racemization (the conversion of an L-amino acid to a D-amino acid) can increase, leading to diastereomeric impurities.[3]
Q4: What are the first-line strategies to mitigate steric hindrance?
Before delving into more complex troubleshooting, ensure your foundational synthesis parameters are optimized:
-
Choice of Coupling Reagent: Employ high-efficiency coupling reagents. Modern aminium/uronium and phosphonium-based reagents are generally superior to older carbodiimide-based methods for hindered couplings.[8]
-
Reaction Time: Extend the coupling reaction time to allow the sterically hindered reaction to proceed to completion.
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. This is a very effective strategy for difficult couplings.[7][10]
-
Resin Choice: For long or bulky sequences, use a resin with a low substitution level and good swelling properties to minimize steric interactions between growing peptide chains.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues related to steric hindrance.
Issue 1: Persistent incomplete coupling despite using standard optimization techniques.
If you observe a positive Kaiser test (for primary amines) or a positive chloranil/isatin test (for secondary amines like proline) after extended coupling times and double coupling, consider the following advanced strategies.[7]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Protocols
Protocol 1: Coupling with HATU for a Sterically Hindered Amino Acid
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected bulky amino acid (5 equivalents), HATU (4.9 equivalents), and a base such as diisopropylethylamine (DIPEA) (10 equivalents) in DMF. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[2]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or isatin test) on a small sample of resin beads to check for reaction completion.[7] If the test is positive, a second coupling is recommended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.[7]
Issue 2: Low yield and purity due to on-resin aggregation.
For certain "difficult sequences," particularly those with repeating hydrophobic or β-branched residues, the growing peptide chains can aggregate on the resin, preventing reagents from accessing the reaction sites.[11] This is a major cause of synthesis failure.
Strategies to Disrupt Peptide Aggregation
-
Pseudoproline Dipeptides: These are dipeptides where a Serine or Threonine residue is temporarily cyclized with the preceding amino acid. This "kink" in the peptide backbone disrupts the formation of secondary structures that lead to aggregation. The native peptide sequence is restored during the final cleavage from the resin.[12]
-
Backbone Protection (Dmb/Hmb): Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a key residue can effectively prevent hydrogen bonding and subsequent aggregation.[12] These protecting groups are removed during the final acid cleavage.
-
Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help to break up aggregates and improve solvation of the peptide chains.
Decision Tree for Addressing Aggregation
Caption: Strategy selection for disrupting peptide aggregation.
Comparative Data: Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical when dealing with steric hindrance. The following table summarizes the performance of common coupling reagents in challenging contexts.
| Coupling Reagent | Typical System | Efficacy | Key Advantages | Potential Drawbacks |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | Very fast reaction rates, effective for most hindered couplings.[1] | Higher cost, potential for guanidinylation side reaction. |
| HCTU | General hindered couplings | High | More reactive than HBTU, good solubility. | Can cause guanidinylation. |
| COMU | General hindered couplings | High | High reactivity, non-explosive byproducts (compared to HOBt/HOAt-based reagents).[1][8] | Limited solution stability. |
| PyBOP | Various hindered systems | Good | Well-established, effective for many standard "difficult" couplings.[1] | Generally less reactive than HATU or COMU for extremely hindered cases. |
| DIC/HOBt | Standard SPPS | Moderate | Cost-effective, low risk of guanidinylation. | Slower reaction rates, may not be sufficient for severe steric hindrance. |
Final Recommendations
Successfully synthesizing peptides with bulky amino acids requires a multi-faceted approach. There is no single solution, and often a combination of strategies is necessary.
-
Proactive Sequence Analysis: Before starting the synthesis, analyze the peptide sequence for potentially difficult regions (e.g., clusters of hydrophobic or β-branched residues).[2]
-
Employ High-Potency Reagents: Use HATU, HCTU, or COMU as your default coupling reagents for any sequence containing known bulky amino acids.
-
Incorporate Structure-Disrupting Elements: For peptides longer than 15-20 amino acids with a high potential for aggregation, proactively incorporate pseudoproline dipeptides or backbone-protected amino acids at regular intervals (e.g., every 6-8 residues).
-
Monitor Reactions Closely: Use qualitative tests like the Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding to the next cycle.[9]
-
Don't Hesitate to Double Couple: If a coupling is sluggish, performing a second coupling is often the most straightforward and effective solution.[10]
By understanding the principles of steric hindrance and employing these advanced strategies, researchers can significantly improve the success rate of synthesizing challenging peptides.
References
-
A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
-
The road to the synthesis of “difficult peptides”. Chemical Society Reviews (RSC Publishing).
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Hindawi.
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
-
Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
-
Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed.
-
Taming Aggregation. American Peptide Society.
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. MDPI.
-
Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate.
-
SPPS Tips For Success Handout. Mesa Labs.
-
Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science (RSC Publishing).
-
Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. PMC.
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit.
-
Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem.
-
Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides.. Semantic Scholar.
-
Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. PubMed.
-
Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. MDPI.
-
Design and synthesis of cationic Aib‐containing antimicrobial peptides: conformational and biological studies. Scilit.
-
Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed.
-
Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv.
-
Global Analysis of Peptide Cyclization Efficiency. PMC.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
-
Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
Chiral HPLC of Amino Acid Derivatives: A Technical Support Guide
Welcome to our technical support center dedicated to the intricate science of chiral High-Performance Liquid Chromatography (HPLC) for amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enantiomeric separations. As Senior Application Scientists, we have curated this resource to provide not only procedural guidance but also the underlying scientific principles that govern successful chiral separations.
The Criticality of Chiral Separation for Amino Acids
Enantiomerically pure amino acids and their derivatives are fundamental building blocks in pharmaceutical synthesis and are crucial for understanding biological processes.[1][2] The stereochemistry of these molecules can dramatically influence their pharmacological and toxicological properties.[3] Consequently, robust and reliable analytical methods for separating and quantifying enantiomers are indispensable.[4][5] This guide will equip you with the knowledge to select the optimal chiral stationary phase (CSP) and troubleshoot common issues encountered during the analysis of amino acid derivatives.
Part 1: Strategic Column Selection
The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The interaction between the analyte and the CSP is what drives the separation of enantiomers. For amino acid derivatives, several classes of CSPs have proven to be effective.
Common Chiral Stationary Phases for Amino Acid Derivatives
The choice of CSP depends on the specific amino acid derivative, whether it is in its native form or has been modified, and the desired chromatographic conditions (e.g., normal-phase, reversed-phase, or polar organic mode).[1][6][7]
| CSP Type | Chiral Selector | Primary Separation Mechanism | Best Suited For |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin, Ristocetin A | Hydrogen bonding, π-π interactions, ionic interactions, steric hindrance[8][9][10] | Underivatized amino acids, N-derivatized amino acids (e.g., FMOC, Boc, CBZ), small peptides[1][6][11][12] |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., phenylcarbamates) | Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric inclusion[2][13] | N-derivatized amino acids (e.g., FMOC, NBD), aromatic amino acids[2][14][15] |
| Ligand Exchange | L-amino acids (e.g., Proline, Phenylalanine) complexed with a metal ion (e.g., Cu²⁺) | Formation of transient diastereomeric metal complexes[16][17] | Underivatized α-amino acids[1] |
| Crown Ether | (18-crown-6)-tetracarboxylic acid | Host-guest complexation involving the primary amine group[18] | Primary amino acids, particularly those with a primary amino group on a chiral center[18] |
| Zwitterionic | Cinchona alkaloid derivatives | Ion-exchange and polar interactions[1][19] | Free amino acids and small peptides[19] |
Derivatization: A Necessary Step?
For some CSPs and amino acids, derivatization is essential to achieve separation.[12] Derivatization can serve multiple purposes:
-
Enhance Detectability: Attaching a chromophore or fluorophore allows for sensitive detection.[20]
-
Improve Solubility: Modifying the amino acid can increase its solubility in the mobile phase.[12]
-
Create Diastereomers: Reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) forms diastereomers that can be separated on an achiral column.[3][4][21] Common CDAs include Marfey's reagent (FDAA) and o-phthalaldehyde (OPA) with a chiral thiol.[3][20]
However, direct separation of underivatized amino acids is often preferred to avoid extra sample preparation steps and potential sources of error.[12] Macrocyclic glycopeptide and ligand-exchange columns are particularly well-suited for the direct analysis of free amino acids.[1][12]
Part 2: Troubleshooting Guide - A Q&A Approach
Even with careful column selection, challenges can arise during method development. This section addresses common problems in a question-and-answer format, providing a logical path to their resolution.
Q1: I am not seeing any separation of my amino acid enantiomers. What should I do first?
A1: A complete lack of separation indicates that the chosen CSP and mobile phase are not providing sufficient enantioselectivity for your analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no enantiomeric separation.
Step-by-Step Guidance:
-
Verify Column Choice: Cross-reference your amino acid derivative and the chosen column with manufacturer's application notes and the scientific literature. For instance, crown-ether columns are specifically designed for primary amino acids.[18]
-
Mobile Phase Optimization: Chiral separations are highly sensitive to mobile phase composition.[22]
-
Organic Modifier: Vary the type (e.g., methanol, ethanol, acetonitrile) and concentration of the organic modifier.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact peak shape and resolution by controlling the ionization state of the analyte and the stationary phase.[13][14][19]
-
pH: For ionizable amino acids, the pH of the mobile phase is a critical parameter.
-
-
Consider Derivatization: If direct separation is unsuccessful, derivatizing the amino acid can introduce the necessary structural differences for separation.[4][21]
-
Screen Alternative Columns: If optimization fails, screen columns from different CSP classes that operate on different chiral recognition principles.[5][23]
Q2: My peaks are broad and tailing, leading to poor resolution. How can I improve peak shape?
A2: Poor peak shape is often due to secondary interactions, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Reduce Sample Load: Injecting too much sample can lead to column overloading and peak distortion.[24][25] Try reducing the injection volume or sample concentration.
-
Optimize Mobile Phase Additives: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. The addition of a competing acid or base to the mobile phase can mitigate these effects.
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates, which can improve efficiency and peak shape.[7]
-
Check for Column Contamination: Irreversibly adsorbed sample components can degrade column performance.[22] If you suspect contamination, follow the column manufacturer's cleaning procedure.
-
Ensure Solvent Compatibility: Injecting the sample in a solvent that is stronger than the mobile phase can lead to peak distortion.[24][26] Whenever possible, dissolve the sample in the mobile phase.
Q3: My retention times are drifting and not reproducible. What are the likely causes?
A3: Retention time instability can stem from several factors, including insufficient column equilibration, mobile phase issues, and temperature fluctuations.
Troubleshooting Steps:
-
Column Equilibration: Chiral columns, especially those with complex stationary phases like macrocyclic glycopeptides, may require extended equilibration times.[7] Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Mobile Phase Preparation: Use high-purity (HPLC-grade) solvents and additives to prepare your mobile phase.[24] Inconsistencies in mobile phase composition can lead to retention time shifts.[26] Degas the mobile phase to prevent air bubbles in the pump.
-
Temperature Control: Maintain a stable column temperature using a column oven.[7][26] Fluctuations in temperature can affect retention times.
-
Check for Leaks: Inspect the HPLC system for any leaks, as these can cause pressure fluctuations and affect retention times.[26]
Part 3: Frequently Asked Questions (FAQs)
Q: Should I use normal-phase or reversed-phase chromatography for my chiral separation?
A: The choice between normal-phase and reversed-phase depends on the solubility of your analyte and the type of CSP. Polysaccharide-based CSPs are versatile and can be used in both modes.[2] Macrocyclic glycopeptide columns are compatible with a wide range of mobile phases, including polar organic, reversed-phase, and polar ionic modes.[1][12] The solubility of your amino acid derivative will often guide the initial choice of mobile phase.
Q: Can I use a gradient elution for my chiral separation?
A: While isocratic elution is more common for chiral separations, gradient elution can be used, particularly for complex samples containing multiple enantiomeric pairs. However, it is crucial to ensure that the column is thoroughly re-equilibrated between injections to maintain reproducibility. Be aware that some polysaccharide-based columns may not be compatible with gradient elution; always consult the manufacturer's guidelines.[27]
Q: How do I determine the elution order of the enantiomers?
A: Determining the elution order requires a pure standard of one of the enantiomers. Inject the standard and compare its retention time to the peaks in the racemic mixture. Some CSPs have a known and predictable elution order for certain classes of compounds. For example, on teicoplanin-based CSPs, the D-enantiomer of an amino acid is typically retained longer than the L-enantiomer.[12]
Q: How do I properly care for and store my chiral column?
A: Proper care and storage are essential for maintaining the performance and extending the lifetime of your chiral column. Always follow the manufacturer's instructions for the specific column you are using. General guidelines include:
-
Flush the column with an appropriate storage solvent after use.
-
Avoid sudden changes in pressure or flow rate.
-
Never use a mobile phase that is incompatible with the stationary phase.
-
Store the column in a safe place with the end caps securely in place.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]
-
Péter, A., & Aranyi, A. (2023). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. In Chiral Separations (pp. 1-25). Humana, New York, NY. Retrieved from [Link]
-
Ward, T. J., & Farris, A. B. (2002). Enantioseparation of amino acids on a polysaccharide-based chiral stationary phase. Journal of Chromatography A, 945(1-2), 147-159. Retrieved from [Link]
-
Péter, A., & Aranyi, A. (2015). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. In Chiral Separations (pp. 1-25). Humana Press, New York, NY. Retrieved from [Link]
-
D'Orazio, G., & Fanali, S. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5129. Retrieved from [Link]
-
Regalado, E. L., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Journal of Chromatography A, 1721, 464801. Retrieved from [Link]
-
Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3362. Retrieved from [Link]
-
Péter, A., & Aranyi, A. (2023). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Request PDF. Retrieved from [Link]
-
Moroz, S. A., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(3), 253-262. Retrieved from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved from [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. Retrieved from [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International. Retrieved from [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-207. Retrieved from [Link]
-
Yılmaz, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463305. Retrieved from [Link]
-
Ilisz, I., et al. (2014). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Request PDF. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Chen, Y., & Song, L. (2013). Enantioseparation by chiral ligand-exchange capillary electrophoresis. Methods in Molecular Biology, 970, 393-407. Retrieved from [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Retrieved from [Link]
-
Selection of Chiral Separation Columns. (n.d.). Shodex. Retrieved from [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). (2015). Bioanalysis Zone. Retrieved from [Link]
-
Jira, T., & Pager, A. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of separation science, 30(10), 1416–1425. Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024). YouTube. Retrieved from [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
-
How can I improve my chiral column resolution? (2014). ResearchGate. Retrieved from [Link]
-
Separation and Refining of Amino acids. (n.d.). Organo. Retrieved from [Link]
-
Separation of charged molecules by ion-exchange chromatography. (2020). YouTube. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. yakhak.org [yakhak.org]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Enantioseparation of amino acids on a polysaccharide-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Enantioseparation by chiral ligand-exchange capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chiraltech.com [chiraltech.com]
- 20. benchchem.com [benchchem.com]
- 21. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 25. youtube.com [youtube.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Mobile Phase Optimization for Cyclic Amino Acid Isomers
Introduction: The Cyclic Challenge
Welcome to the Advanced Separations Technical Center. You are likely here because cyclic amino acids—such as Proline , Pipecolic acid , 4-Hydroxyproline , and their synthetic derivatives—are failing to resolve on your standard platform methods.
Unlike primary amino acids, cyclic amino acids possess a secondary amine (imine) within a rigid ring structure. This restricts conformational freedom, creating unique separation challenges:
-
Stereoisomerism: The ring creates cis and trans diastereomers (geometric isomers) alongside standard L- and D- enantiomers.
-
Zwitterionic Complexity: Their hydropathy changes drastically with pH, often requiring non-standard mobile phase conditions.
-
Detection Limits: Most lack a chromophore, forcing reliance on MS detection (requiring volatile buffers) or post-column derivatization.
This guide moves beyond generic advice to provide specific, chemically grounded troubleshooting for these molecules.
Module 1: Resolution Loss & Peak Shape Issues
Q: My cyclic amino acid peaks are tailing or splitting. Increasing the organic modifier isn't helping. What is the root cause?
A: The issue is likely pH mismatch relative to the Isoelectric Point (pI) , not solvent strength.
Cyclic amino acids are zwitterions. In standard RPLC (Reversed-Phase Liquid Chromatography), if the mobile phase pH is near the analyte's pKa (typically ~2.0 for -COOH and ~10.6 for -NH), the molecule rapidly exchanges between protonated and deprotonated states, causing peak broadening or splitting.
The Fix: pH "Locking" Protocol You must force the molecule into a single ionization state.
-
Scenario A: RPLC (C18 or Phenyl-Hexyl Columns)
-
Goal: Suppress ionization of the carboxylic acid to increase retention on hydrophobic phases.
-
Protocol: Lower mobile phase pH to < 2.5 .
-
Mobile Phase A: 0.1% Difluoroacetic Acid (DFA) or 0.1% Formic Acid in Water. (Note: DFA provides sharper peaks than Formic Acid for amino acids due to ion-pairing effects without the signal suppression of TFA).
-
Why it works: At pH 2.0, the carboxyl group is protonated (neutral), and the secondary amine is protonated (positive). The molecule behaves as a cation, but the neutral tail allows hydrophobic interaction.
-
-
Scenario B: HILIC (Zwitterionic or Silica Columns)
-
Goal: Maintain ionization to promote hydrophilic partitioning.
-
Protocol: Buffer pH must be controlled between 3.0 and 5.0 .
-
Mobile Phase A: 10-20 mM Ammonium Formate (pH 3.0).
-
Why it works: HILIC relies on the water layer on the particle surface. Charged analytes partition better into this layer.
-
Data Summary: Impact of Acid Modifier on Peak Width (Proline)
| Modifier (0.1% v/v) | pH | Peak Width (50%) | MS Signal Intensity | Recommendation |
| TFA | 2.0 | Narrow (Excellent) | Low (Suppression) | UV Detection Only |
| Formic Acid | 2.7 | Broad (Tailing) | High | General Screening |
| Difluoroacetic Acid (DFA) | 2.2 | Narrow (Good) | High | Best for MS |
Module 2: Selectivity Challenges (Separating cis vs. trans)
Q: I can see the mass, but the cis and trans isomers (e.g., of 4-Hydroxyproline) are co-eluting. How do I pull them apart?
A: You need to exploit the steric solvation barrier . The rigid ring prevents free rotation. The cis and trans isomers interact differently with the mobile phase solvent shell.
The Fix: The "Proticity" Switch Changing the organic modifier from an aprotic solvent (Acetonitrile) to a protic solvent (Methanol) often reverses or drastically improves selectivity for cyclic isomers.
-
Step 1: Switch Organic Modifier
-
Step 2: Temperature Tuning
Visualizing the Optimization Workflow
Caption: Decision tree for resolving co-eluting cyclic amino acid isomers. Note the divergence in strategy between RPLC and HILIC modes.
Module 3: Chiral Separations (Enantiomers)
Q: I need to separate D-Proline from L-Proline. Standard RPLC isn't working.
A: Enantiomers have identical physical properties in an achiral environment. You must introduce chirality into the system.
Method A: Ligand Exchange Chromatography (LEC) - UV Detection Only This is the gold standard for underivatized cyclic amino acids if you do not need MS detection.
-
Mobile Phase: 1–2 mM Copper (II) Sulfate (CuSO₄) in water/methanol.
-
Mechanism: The cyclic amino acid forms a complex with the copper ion and the chiral selector on the column (or in the mobile phase). The rigid ring of proline derivatives creates a highly stable complex, leading to exceptional resolution (
). -
Warning: Copper is incompatible with ESI-MS (source contamination).
Method B: Mobile Phase Additives (CMPA) - MS Compatible (Limited) If you must use an achiral C18 column with MS:
-
Additive: Sulfated
-Cyclodextrin (10 mM). -
Mechanism: The cyclic amino acid forms an inclusion complex. The "fit" depends on the isomer's ring orientation.
-
Note: Cyclodextrins are non-volatile. You must use a divert valve to prevent the cyclodextrin from entering the MS source, or use extremely low concentrations.
Method C: The Modern HILIC/Chiral Hybrid Use a Zwitterionic Chiral Stationary Phase (e.g., Teicoplanin or Cinchona alkaloid-based) in HILIC mode.
-
Mobile Phase: 80:20 ACN:MeOH with 20mM Ammonium Formate/Formic Acid (pH 3.0).
-
Benefit: Fully MS compatible, high sensitivity.
Module 4: Detection Limits & Baseline Noise
Q: I am using MS detection, but the baseline is noisy and sensitivity is low for these small molecules.
A: Cyclic amino acids are "light" (low mass) and suffer from high chemical background noise in the low m/z range.
Troubleshooting Checklist:
-
Contaminants: Are you using "HPLC Grade" or "LC-MS Grade" solvents? For cyclic amino acids, trace amines in standard HPLC grade ACN can mask your analyte. Always use LC-MS grade.
-
Buffer Clusters: Phosphate buffers are non-volatile and suppress ionization. Ensure you are using Ammonium Formate or Ammonium Acetate .
-
The "Sodium Adduct" Trap: Cyclic amino acids love sodium. If you see a peak at M+23 but not M+1, your mobile phase glassware may be leaching sodium. Use plastic (polypropylene) solvent reservoirs or silanized glass.
References
-
Temporini, C., et al. (2024).[7] "Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens." Journal of Chromatography A.
-
Langrock, T., et al. (2011). "Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry." Analytical Biochemistry.
-
Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note.
-
Sigma-Aldrich. "Hydrophilic Interaction Liquid Chromatography (HILIC) Guide." Technical Library.
-
Phenomenex. "Chirex Ligand Exchange Chromatography for Amino Acids." Technical Note.
Sources
- 1. chromtech.com [chromtech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. shodex.com [shodex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. agilent.com [agilent.com]
- 7. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural analysis of peptides with (2S)-2-amino-2-cycloheptylacetic acid versus proline
Title: Structural & Functional Analysis: (2S)-2-Amino-2-Cycloheptylacetic Acid vs. Proline in Peptide Design
Executive Summary
In the rational design of peptidomimetics, controlling backbone topology and metabolic stability is paramount. This guide compares two distinct tools for conformational restriction: Proline (Pro) , the canonical backbone-cyclic residue, and (2S)-2-Amino-2-cycloheptylacetic acid (L-Cycloheptylglycine, CHpG) , a non-proteinogenic residue characterized by extreme steric bulk.
While both residues restrict conformational freedom and enhance proteolytic stability, they operate via fundamentally opposing mechanisms. Proline constrains the backbone through covalent cyclization of the amine, inducing "kinks" and turns. In contrast, CHpG constrains the backbone through non-covalent steric occlusion driven by its massive seven-membered aliphatic side chain, often stabilizing extended or helical motifs while acting as a "hydrophobic shield."
Structural Dynamics & Conformational Control
The choice between Proline and CHpG dictates the folding trajectory of the peptide chain.
Proline: The Backbone Kink
Proline is unique among proteinogenic amino acids because its side chain cyclizes back to the backbone nitrogen.[1]
-
(Phi) Angle Lock: The pyrrolidine ring rigidly locks the
dihedral angle to approximately -65° ± 15°. This eliminates the rotation necessary for -helix formation, making Proline a potent "helix breaker" (except at the N-terminus). -
Turn Induction: Proline is the statistical favorite for the
position in -turns (Type I and II), facilitating chain reversal. -
Cis/Trans Isomerization: The tertiary amide bond preceding Proline has a lowered energy barrier for cis formation (~10-30% cis population in water). This can lead to conformational heterogeneity, complicating NMR analysis and binding affinity.
(2S)-2-Amino-2-cycloheptylacetic Acid (CHpG): The Steric Anvil
CHpG is an
-
(Chi) Space Restriction: The seven-membered ring is significantly bulkier than isopropyl (Valine) or cyclohexyl (Cyclohexylglycine) groups. This bulk severely restricts the rotation of the side chain (
), which in turn restricts the backbone and angles to avoid steric clashes (the "gear effect"). -
Conformational Bias: Unlike Proline, CHpG possesses a primary amine (unless N-alkylated). It tends to favor extended (
-strand) or distorted helical conformations ( -helix) by energetically penalizing the "random coil" state. It does not induce cis-peptide bonds. -
Hydrophobic Shielding: The cycloheptyl group creates a massive lipophilic surface area (
200 Ų), capable of burying itself in deep hydrophobic pockets of receptors (e.g., GPCRs) or shielding the peptide backbone from proteolytic attack.
Comparative Physicochemical Profile
The following table contrasts the key properties of Proline and CHpG to aid in candidate selection.
| Feature | L-Proline (Pro) | L-Cycloheptylglycine (CHpG) |
| Structure Type | Backbone-cyclic (Pyrrolidine) | Side-chain bulky (Cycloheptyl) |
| Amine Type | Secondary (Imine-like) | Primary |
| Rigid (~ -65°) | Restricted via steric clash | |
| Helix Propensity | Breaker (destabilizing) | Inducer/Stabilizer (context dependent) |
| Turn Propensity | High (Type I/II | Moderate (stabilizes via entropy reduction) |
| Cis/Trans Isomerism | High risk (slow exchange) | Negligible (Trans favored) |
| Hydrophobicity (LogP) | -0.5 to 0.0 (Amphiphilic) | > 3.0 (Highly Lipophilic) |
| Proteolytic Stability | High (N-alkylation blocks cleavage) | High (Steric bulk blocks active site access) |
| Synthetic Challenge | Coupling to Pro is slow | Coupling to CHpG is very difficult (Steric) |
Decision Framework: Selection Strategy
Use the following logic flow to determine which residue fits your design requirement.
Figure 1: Decision tree for selecting between Proline and CHpG based on structural and pharmacological goals.
Experimental Protocols
A. Synthesis: Coupling Sterically Hindered CHpG
Incorporating (2S)-2-amino-2-cycloheptylacetic acid is challenging due to the steric bulk hindering the approach of the activated amino acid to the N-terminus of the growing chain. Standard HBTU/DIPEA protocols often result in deletion sequences.
Protocol: High-Efficiency Coupling for CHpG
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Stoichiometry: 4 eq. Fmoc-CHpG-OH : 3.8 eq. HATU : 4 eq. HOAt : 8 eq. DIPEA.
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.
-
Procedure:
-
Dissolve Fmoc-CHpG-OH, HATU, and HOAt in minimal DMF.
-
Add DIPEA to activate (solution turns yellow).
-
Add immediately to the resin-bound peptide.
-
Microwave Assistance (Recommended): 75°C for 10 minutes (25W).
-
Alternative (Room Temp): Double couple for 2 hours each.
-
-
Monitoring: Use the Chloranil Test (sensitive for secondary amines) or Kaiser Test (primary amines) to ensure completion. CHpG coupling often requires a "capping" step with acetic anhydride afterwards to terminate unreacted chains.
B. Structural Validation: Circular Dichroism (CD)
To verify if CHpG is inducing the desired secondary structure vs. Proline:
-
Sample Prep: Dissolve peptide in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) mixtures (0% to 50% TFE). TFE stabilizes secondary structures.
-
Wavelength Scan: 190 nm – 250 nm.
-
Interpretation:
-
Proline (Polyproline II Helix): Strong negative band at ~200 nm, positive band at ~225 nm.
-
CHpG (Helical/Extended): Look for double minima at 208/222 nm (
-helix) or a single minimum ~215-218 nm ( -sheet). The bulky side chain often shifts these maxima slightly due to electronic effects.
-
Applications in Drug Development
1. Protease Resistance (Metabolic Stability)
-
Proline: Prevents cleavage by standard proteases (trypsin, chymotrypsin) because the secondary amine prevents the formation of the tetrahedral intermediate required for hydrolysis. However, it is susceptible to Prolyl endopeptidases.
-
CHpG: Provides "Steric Shielding." The massive cycloheptyl group physically blocks the active site of proteases from accessing the peptide bond. It is generally resistant to a broader spectrum of proteases than Proline, including prolyl-specific enzymes.
2. GPCR Ligand Optimization
-
CHpG is frequently used to probe "auxiliary hydrophobic pockets" in G-Protein Coupled Receptors (GPCRs). Replacing a Phenylalanine or Leucine with CHpG can increase potency by 10-100x if the pocket can accommodate the larger 7-membered ring, simultaneously improving lipophilicity (membrane permeability) and stability.
References
-
Conformational Analysis of Cycloaliphatic Amino Acids: Formaggio, F., et al. (2004). "New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine."[2] Journal of Peptide Research. Link
-
Proline in Peptide Design: Cunningham, D. F., & O'Connor, B. (1997). "Proline specific peptidases." Biochimica et Biophysica Acta. Link
-
Non-Proteinogenic Amino Acids in Therapeutics: Afshar, S., et al. (2020).[3] "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." Current Opinion in Chemical Biology. Link
-
Steric Effects in Peptide Synthesis: Albericio, F., et al. (2001). "Coupling reagents and methods for the formation of the amide bond." Chemical Reviews. Link
Sources
- 1. youtube.com [youtube.com]
- 2. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Canonical 20: A Comparative Guide to the Advantages of Non-Proteinogenic Amino Acids in Peptide Therapeutics
For researchers, medicinal chemists, and drug development professionals, the quest for more potent, stable, and bioavailable peptide-based therapeutics is a continuous endeavor. While the 20 proteinogenic amino acids (pAAs) offer a vast combinatorial space, their inherent limitations, particularly their susceptibility to proteolytic degradation, often curtail the clinical potential of promising peptide candidates. The strategic incorporation of non-proteinogenic amino acids (npAAs)—those not encoded in the standard genetic code—has emerged as a powerful tool to overcome these hurdles. This guide provides an in-depth technical comparison of npAAs and pAAs, supported by experimental data, to illuminate the advantages of venturing beyond nature's canonical set.
The Achilles' Heel of Proteinogenic Peptides: A Rationale for npAA Incorporation
Peptides composed solely of L-amino acids are often rapidly cleared from circulation due to enzymatic degradation by proteases.[1][2] This poor pharmacokinetic profile necessitates frequent, high-dose administrations, increasing the cost of treatment and the potential for side effects. Non-proteinogenic amino acids, by virtue of their unique side chains, stereochemistry, and backbone modifications, can fundamentally alter a peptide's properties to enhance its drug-like characteristics.[3][4] The primary advantages of incorporating npAAs can be categorized into three key areas: enhanced proteolytic stability, improved conformational control and binding affinity, and increased membrane permeability.
I. Enhanced Proteolytic Stability: A Paradigm Shift in Peptide Half-Life
The most significant and well-documented advantage of npAA incorporation is the dramatic increase in resistance to enzymatic degradation.[1][2] Proteases are highly stereospecific enzymes that recognize and cleave peptide bonds adjacent to L-amino acids.[1] Introducing npAAs disrupts this recognition, thereby extending the peptide's half-life in biological fluids.
The Impact of D-Amino Acid Substitution
One of the simplest yet most effective strategies is the substitution of an L-amino acid with its D-enantiomer. This subtle change in stereochemistry can render the adjacent peptide bond resistant to cleavage by most endogenous proteases.
Experimental Data Snapshot: L- vs. D-Amino Acid Stability
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability | Reference |
| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 | [5] |
| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 | [5] |
| Adhesion Peptide | 100% D-amino acids | Proteinase K | > 24 hours (15% remaining) | < 4 hours (0% remaining) | Significant | [6] |
As the data indicates, the incorporation of D-amino acids can lead to a substantial increase in peptide stability in human serum and in the presence of aggressive proteases like proteinase K.[5][6]
The Case of GLP-1 Analogs: A Clinical Success Story
A compelling real-world example is the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes. Native GLP-1 has a very short half-life of approximately 2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[7][8]
Quantitative Comparison: Native GLP-1 vs. npAA-Containing Analogs
| Peptide | Key npAA Modification(s) | Plasma Half-life | Reference |
| Native GLP-1 | None | ~2 minutes | [7][8] |
| Liraglutide | Arg34 substitution, C16 fatty acid acylation at Lys26 | ~13 hours | [9] |
| Semaglutide | Aib8 substitution, Arg34 substitution, C18 fatty acid acylation at Lys26 | ~165 hours | [9] |
The substitution of Alanine at position 8 with the non-proteinogenic amino acid alpha-aminoisobutyric acid (Aib) in Semaglutide, along with other modifications, renders the peptide resistant to DPP-4 cleavage, dramatically extending its half-life and allowing for once-weekly administration.[9][10]
Diagram 1: Mechanism of Increased Proteolytic Resistance
Caption: D-amino acid incorporation sterically hinders protease recognition, preventing cleavage.
II. Conformational Control and Enhanced Binding Affinity
The introduction of npAAs can impose specific conformational constraints on the peptide backbone, pre-organizing it into a bioactive conformation and reducing the entropic penalty upon binding to its target. This can lead to enhanced binding affinity and receptor selectivity.
The Example of Somatostatin Analogs
Native somatostatin has a short half-life and binds to multiple somatostatin receptor subtypes (SSTRs). The development of synthetic analogs like octreotide, which incorporates the D-amino acid D-Tryptophan and an amino alcohol, resulted in a molecule with a longer half-life and increased affinity and selectivity for SSTR2.[4][11]
Binding Affinity Comparison: Somatostatin Analogs
| Compound | SSTR2 Affinity (IC50 nM) | SSTR3 Affinity (IC50 nM) | SSTR5 Affinity (IC50 nM) | Reference |
| Octreotide | 0.6 | 79 | 15 | [12] |
| Ga-DOTA-[Tyr3]octreotate | 0.2 | >1000 | >1000 | [12] |
| Y-DOTA-[Tyr3]octreotate | 1.6 | >1000 | >1000 | [12] |
The data illustrates the high SSTR2 selectivity of octreotide and its derivatives, a direct result of the conformational constraints imposed by the npAAs.[12] Pasireotide, another analog, incorporates multiple npAAs and exhibits a broader binding profile with high affinity for SSTR1, 2, 3, and 5.[4][13]
III. Modulating Permeability for Improved Bioavailability
A significant hurdle for peptide therapeutics is their poor oral bioavailability due to low membrane permeability. Certain npAAs, particularly N-methylated amino acids, can improve a peptide's ability to cross cellular membranes. N-methylation reduces the number of hydrogen bond donors, which can decrease polarity and enhance passive diffusion.
While direct comparative data for the same peptide with and without N-methylation is sparse in the public domain, studies on enantiomeric cyclic peptides have shown that carrier-mediated transport may be involved, and this can be influenced by the peptide's overall structure, which is in turn affected by npAA incorporation.[14]
Experimental Protocols
To empower researchers to quantitatively assess the benefits of npAA incorporation, we provide the following detailed, field-proven protocols.
Protocol 1: In Vitro Proteolytic Stability Assay using Human Plasma and LC-MS Analysis
This protocol details a robust method for comparing the stability of a proteinogenic peptide and its npAA-containing analog in human plasma.
1. Materials and Reagents:
-
Test peptides (proteinogenic and npAA-containing analog)
-
Human plasma (pooled, with anticoagulant, e.g., K2-EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, isotopically labeled version of the peptide or a structurally similar peptide)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)
2. Experimental Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test peptides and the internal standard in an appropriate solvent (e.g., water with 0.1% TFA).
-
Working Solutions: Dilute the stock solutions in PBS to a working concentration (e.g., 100 µM).
-
Incubation:
-
In a 96-well plate, add 90 µL of human plasma to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
At time zero (T=0), add 10 µL of the 100 µM peptide working solution to the plasma, resulting in a final peptide concentration of 10 µM. Mix gently.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
Sample Quenching and Protein Precipitation:
-
At each time point, transfer 50 µL of the plasma-peptide mixture to a new plate.
-
Add 150 µL of cold ACN containing the internal standard (at a fixed concentration) and 0.1% FA to precipitate the plasma proteins and stop the enzymatic reaction.
-
Vortex the plate for 1 minute.
-
-
Centrifugation: Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS analysis.
-
Analyze the samples using a suitable LC-MS method to quantify the remaining parent peptide and the internal standard.
-
3. Data Analysis:
-
Calculate the ratio of the peak area of the parent peptide to the peak area of the internal standard at each time point.
-
Normalize the data by setting the ratio at T=0 as 100%.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1 and glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Synthesized (2S)-2-amino-2-cycloheptylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not merely a quality control parameter; it is a critical determinant of therapeutic efficacy and safety. The non-proteinogenic amino acid (2S)-2-amino-2-cycloheptylacetic acid is a valuable building block in the synthesis of novel pharmaceutical agents, where its specific enantiomeric form is paramount to its biological activity. Consequently, the robust and accurate determination of its enantiomeric excess (ee) following synthesis is a cornerstone of its developmental pathway.
This guide provides an in-depth, comparative analysis of the predominant analytical techniques for determining the enantiomeric excess of (2S)-2-amino-2-cycloheptylacetic acid. As Senior Application Scientists, our aim is to move beyond a mere recitation of protocols, instead offering a nuanced perspective on the causality behind methodological choices, thereby empowering researchers to select the most appropriate technique for their specific needs.
Context: The Synthesis of (2S)-2-amino-2-cycloheptylacetic Acid via Asymmetric Strecker Synthesis
To appreciate the nuances of ee determination, we must first consider the synthetic route to our target molecule. A prevalent and effective method for the asymmetric synthesis of α-amino acids is the Strecker synthesis.[1][2] This reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[3] For our target molecule, an enantioselective variant is employed, starting from cycloheptanone.
The general workflow for this synthesis is as follows:
Caption: Asymmetric Strecker Synthesis of the target amino acid.
This enantioselective process, while powerful, rarely yields a product with 100% enantiomeric excess. Therefore, the subsequent analytical step—the determination of this ee—is critical.
Comparative Analysis of Enantiomeric Excess Determination Methods
We will now delve into a comparative analysis of three principal techniques for determining the enantiomeric excess of (2S)-2-amino-2-cycloheptylacetic acid: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone of enantioselective analysis due to its versatility and broad applicability.[4] The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Causality of Method Choice: For non-volatile, polar molecules like amino acids, HPLC is often the default choice. The variety of available CSPs allows for the direct analysis of underivatized amino acids, which is a significant advantage over methods requiring derivatization.[5]
Key Considerations for (2S)-2-amino-2-cycloheptylacetic Acid:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For cyclic amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and crown ether-based CSPs have shown considerable success.[4][5] Polysaccharide-based CSPs are also a viable option.[6]
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier, buffer, and pH, must be carefully optimized to achieve baseline separation of the enantiomers.
-
Direct vs. Indirect Analysis: While direct analysis is preferred to avoid potential racemization during derivatization, indirect methods involving pre-column derivatization with a chiral reagent to form diastereomers can also be employed.[6]
Experimental Workflow for Chiral HPLC:
Caption: Workflow for ee determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique that can provide excellent separation of enantiomers. However, its application to amino acids is contingent on their conversion to volatile derivatives.
Causality of Method Choice: Chiral GC is particularly advantageous when high resolution is required and when dealing with complex matrices where the selectivity of GC can be beneficial. The requirement for derivatization, however, adds a layer of complexity and potential for error.[7]
Key Considerations for (2S)-2-amino-2-cycloheptylacetic Acid:
-
Derivatization: The amino acid must be derivatized to increase its volatility. A common approach is esterification of the carboxylic acid group followed by acylation of the amino group. This two-step process must be carefully controlled to prevent racemization.
-
Chiral Stationary Phase (CSP) Selection: For the separation of derivatized cyclic amino acids, CSPs such as Chirasil-L-Val have proven effective.[8]
-
Method Validation: Due to the derivatization step, it is crucial to validate the method to ensure that no enantiomeric fractionation or racemization occurs during sample preparation.
Experimental Workflow for Chiral GC:
Caption: Workflow for ee determination by Chiral GC.
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. The principle lies in the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.
Causality of Method Choice: NMR is an excellent choice for rapid screening and for samples where non-destructive analysis is preferred. It avoids the complexities of chromatographic method development. However, it can be less sensitive and may require higher sample concentrations compared to chromatographic techniques.[9]
Key Considerations for (2S)-2-amino-2-cycloheptylacetic Acid:
-
Chiral Solvating Agent (CSA) Selection: The choice of CSA is crucial for inducing a sufficient chemical shift difference (Δδ) between the signals of the two enantiomers. For amino acids, CSAs based on natural products or synthetic chiral acids and alcohols have been used effectively.[10]
-
Solvent and Temperature Effects: The formation of the diastereomeric complexes is often sensitive to the solvent and temperature, which must be carefully controlled to ensure reproducible results.
-
Signal Selection and Integration: A well-resolved pair of signals corresponding to the two enantiomers must be identified in the NMR spectrum. Accurate integration of these signals is essential for a reliable ee determination.
Experimental Workflow for NMR with CSA:
Caption: Workflow for ee determination by NMR with CSA.
Quantitative Comparison of Methods
The selection of an appropriate analytical method often involves a trade-off between various performance characteristics. The following table provides a semi-quantitative comparison of the three methods for the determination of the enantiomeric excess of (2S)-2-amino-2-cycloheptylacetic acid.
| Parameter | Chiral HPLC | Chiral GC | NMR with CSA |
| Accuracy | High | High | Moderate to High |
| Precision | High | High | Moderate |
| Sensitivity | High (ng-pg level) | Very High (pg-fg level) | Lower (µg-mg level) |
| Analysis Time | 10-30 min | 15-45 min | 5-15 min |
| Sample Prep | Minimal (direct) | Required (derivatization) | Minimal |
| Method Dev. | Moderate to High | High | Low to Moderate |
| Cost/Sample | Moderate | Moderate | Low |
| Non-destructive | No | No | Yes |
Detailed Experimental Protocols
The following are representative, step-by-step protocols for each technique. These should be considered as starting points and will likely require optimization for the specific instrumentation and reagents used.
Protocol 1: Chiral HPLC
-
Column Selection: A teicoplanin-based chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH.
-
Sample Preparation: Dissolve a known amount of the synthesized (2S)-2-amino-2-cycloheptylacetic acid in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculation of ee:
-
ee (%) = (|Area_S - Area_R|) / (Area_S + Area_R) * 100
-
Where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.
-
Protocol 2: Chiral GC
-
Derivatization:
-
To 1 mg of the amino acid, add 1 mL of 2 M HCl in isopropanol. Heat at 110 °C for 1 hour to form the isopropyl ester.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride. Heat at 60 °C for 30 minutes to form the N-trifluoroacetyl derivative.
-
Evaporate the reagents and redissolve the residue in a suitable solvent (e.g., ethyl acetate).
-
-
Column Selection: A Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm i.d.).[8]
-
Instrumentation Setup:
-
Injector temperature: 250 °C
-
Detector (FID) temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 min, then ramp to 180 °C at 5 °C/min.
-
Carrier gas: Helium
-
-
Analysis: Inject the derivatized sample.
-
Calculation of ee: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
Protocol 3: NMR with CSA
-
Reagent Selection: A suitable chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a commercially available chiral alcohol).
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the synthesized amino acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Add an equimolar amount of the chiral solvating agent.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals.
-
-
Calculation of ee:
-
ee (%) = (|Integral_1 - Integral_2|) / (Integral_1 + Integral_2) * 100
-
Where Integral_1 and Integral_2 are the integration values of the signals for the two diastereomeric complexes.
-
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of synthesized (2S)-2-amino-2-cycloheptylacetic acid is contingent upon the specific requirements of the analysis.
-
For routine, high-throughput screening and process development, where speed and non-destructive analysis are paramount, NMR with a suitable chiral solvating agent is an excellent first choice.
-
For regulatory filings and quality control of the final active pharmaceutical ingredient, where the highest levels of accuracy, precision, and sensitivity are required, chiral HPLC is the recommended method. Its ability to directly analyze the underivatized amino acid minimizes the risk of analytical artifacts.
-
Chiral GC is a powerful technique that can offer exceptional resolution, but the necessity of derivatization introduces additional complexity and potential sources of error. It is best suited for specialized applications or when orthogonal validation of an HPLC method is required.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable the researcher to make an informed decision and ensure the stereochemical integrity of their synthesized (2S)-2-amino-2-cycloheptylacetic acid.
References
-
Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983. [Link]
-
Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature, 461(7266), 968-970. [Link]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]
-
Nemes, A., Csóka, T., Béni, S., Garádi, Z., Szabó, D., & Rábai, J. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(7), e2000081. [Link]
-
Lelli, M., et al. (1996). Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. Journal of the American Chemical Society, 118(20), 4910-4911. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Stadler, R., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(5), 2845-2852. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral analysis by NMR spectroscopy: chiral solvating agents. TrAC Trends in Analytical Chemistry, 80, 136-151. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 645-656. [Link]
-
Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. [Link]
-
Jayarathne, H. S., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 401. [Link]
-
You, L., Berman, J. S., & Anslyn, E. V. (2011). Using enantioselective indicator displacement assays to determine the enantiomeric excess of α-amino acids. Journal of the American Chemical Society, 133(30), 11490-11493. [Link]
-
de la Cruz, P. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983. [Link]
-
Wenzel, T. J. (2005). Calixresorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Chirality, 17(S1), S139-S154. [Link]
-
ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. [Link]
-
Wenzel, T. J. (2016). NMR Chiral solvating agents. eMagRes, 5, 139-154. [Link]
Sources
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking Chiral Separation Techniques for Cyclic Amino Acids
Executive Summary
Cyclic amino acids—such as proline, pipecolic acid, and their derivatives—are pivotal in modern drug discovery. Their conformational rigidity reduces the entropic penalty of ligand binding and stabilizes peptide secondary structures (e.g.,
This guide benchmarks the three dominant separation modalities: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Capillary Electrophoresis (CE) .[1] We evaluate these techniques based on resolution (
The Landscape of Chiral Separation[1]
The choice of technique depends heavily on the state of the analyte (native vs. protected) and the scale of purification required.
Technique A: HPLC with Zwitterionic & Glycopeptide CSPs
The Gold Standard for Native Amino Acids
For underivatized cyclic amino acids (zwitterions), Reversed-Phase (RP) or Polar Ionic Mode (PIM) HPLC remains the most robust approach.
-
Mechanism: Modern Zwitterionic CSPs (e.g., Cinchona alkaloid-derived ZWIX) and Macrocyclic Glycopeptides (e.g., Teicoplanin) utilize a "double ion-pairing" mechanism. The CSP possesses both cationic and anionic sites that interact simultaneously with the ammonium and carboxylate groups of the amino acid.
-
Critical Insight: Standard Crown Ether columns (e.g., 18-crown-6) generally fail for proline and pipecolic acid because they require a primary ammonium group (
) for stable three-point complexation. Cyclic amino acids are secondary amines ( ). Therefore, Zwitterionic or Teicoplanin phases are mandatory for native cyclic separation.
Technique B: SFC with Polysaccharide CSPs
The High-Throughput Workhorse for Protected Analytes
SFC is superior for N-protected cyclic amino acids (e.g., N-Boc-Proline, N-Fmoc-Pipecolic acid) often encountered during peptide synthesis.
-
Mechanism: Uses supercritical
with polar modifiers (MeOH). The low viscosity allows for high flow rates and rapid equilibration. -
Performance: SFC typically yields a 3x reduction in run time compared to HPLC, with significantly lower solvent costs.
Technique C: Capillary Electrophoresis (CE)
The Analytical Micro-Scale Option
CE is ideal for analytical purity checks where sample volume is limited.
-
Mechanism: Chiral selectors (Cyclodextrins) are added to the background electrolyte (BGE). Separation is driven by the difference in electrophoretic mobility of the transient diastereomeric complexes.
Benchmarking Matrix
The following data summarizes average performance metrics for the separation of rac-Pipecolic Acid (native for HPLC/CE, N-Boc for SFC).
| Metric | HPLC (Zwitterionic CSP) | SFC (Amylose CSP) | CE ( |
| Analyte State | Native (Zwitterionic) | N-Protected (Hydrophobic) | Native (Charged) |
| Typical Resolution ( | |||
| Analysis Time | 15 – 30 min | 3 – 8 min | 10 – 20 min |
| Solvent Consumption | High (MeOH/ACN) | Low ( | Negligible ( Aqueous buffer) |
| Sample Capacity | High (mg to g scale) | Very High (g to kg scale) | Low (ng scale) |
| Robustness | Excellent | Good (Pressure sensitive) | Moderate (Joule heating) |
Decision Framework & Mechanism Visualization
The interaction mechanism on Zwitterionic CSPs is complex but highly effective for cyclic amino acids. The diagram below illustrates the "Double Ion-Pairing" mechanism essential for separating native proline/pipecolic analogs, alongside a decision tree for method selection.
Caption: Left: Double ion-pairing mechanism on Zwitterionic CSPs stabilizing the cyclic amino acid. Right: Decision matrix for selecting the optimal separation technique.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the system suitability parameters (Resolution
Protocol A: HPLC Separation of Native Pipecolic Acid
Target: Enantiomeric purity of underivatized pipecolic acid.
1. Column Selection:
-
Column: Chiralpak ZWIX(+) or Astec CHIROBIOTIC T (150 x 4.6 mm, 5 µm).
-
Rationale: The ZWIX phase contains a fused Cinchona alkaloid and sulfonic acid, enabling the simultaneous recognition of the amine and acid moieties of the cyclic amino acid.
2. Mobile Phase Preparation (Polar Ionic Mode):
-
Composition: MeOH / ACN / Water (49:49:2 v/v/v).
-
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Note: The acid/base ratio controls the ionization state. For cyclic amino acids, a slight excess of acid (Formic Acid) ensures the secondary amine is fully protonated.
3. Instrument Settings:
-
Flow Rate: 0.6 mL/min.
-
Temperature: 25°C (Lower temperatures often improve enantioselectivity for these analytes).
-
Detection: UV at 210 nm (or ELSD/CAD if UV signal is weak due to lack of chromophore).
4. Execution:
-
Equilibrate column for 20 column volumes.
-
Inject 5 µL of 1 mg/mL sample dissolved in the mobile phase.
-
Validation: Expect elution of D-enantiomer followed by L-enantiomer (on ZWIX(+)). Calculate
. If , increase water content by 2% increments to enhance ionic interactions.
Protocol B: SFC Separation of N-Boc-Proline
Target: Purification of protected building blocks.
1. Column Selection:
-
Column: Lux Amylose-1 or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Rationale: The carbamate linkers in the amylose backbone form hydrogen bonds with the carbamate (Boc) and carbonyl groups of the protected amino acid.
2. Mobile Phase:
-
Solvent A:
(Supercritical). -
Solvent B (Modifier): Methanol with 0.1% Trifluoroacetic acid (TFA).
-
Gradient: 5% to 40% B over 5 minutes.
3. Instrument Settings:
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Flow Rate: 3.0 mL/min.
4. Execution:
-
Validation: The acidic additive (TFA) is critical to suppress the ionization of the free carboxylic acid, preventing peak tailing. Without TFA, the acidic proton will interact non-specifically with the silica support, destroying resolution.
References
-
Ilisz, I., et al. (2025). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. National Institutes of Health.[2] [Link]
-
Phenomenex. (2022). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Notes. [Link]
-
Lindner, W., et al. (2014).[3] Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC. Journal of Chromatography A. [Link]
-
West, C. (2019). Recent trends in chiral supercritical fluid chromatography. Trends in Analytical Chemistry. [Link]
Sources
Spectroscopic Comparison of (2S)-2-Amino-2-cycloheptylacetic Acid and Its Derivatives
The following guide provides an in-depth spectroscopic comparison of (2S)-2-amino-2-cycloheptylacetic acid (also known as L-Cycloheptylglycine or L-Che ) and its key derivatives. This document is designed for application scientists and medicinal chemists requiring rigorous structural validation and comparative data for peptide mimetic design.
Executive Summary & Compound Profile
(2S)-2-amino-2-cycloheptylacetic acid (L-Che) is a non-proteinogenic, bulky aliphatic amino acid. Structurally, it resembles L-Cyclohexylglycine (L-Chg) and L-Leucine , but possesses a seven-membered cycloheptane ring. This ring introduces unique lipophilicity and conformational flexibility (pseudorotation) distinct from the rigid chair conformation of cyclohexane or the isopropyl rotation of leucine.
In drug development, L-Che is utilized to:
-
Increase proteolytic stability of peptides.
-
Enhance hydrophobic interactions within a receptor binding pocket.
-
Induce specific helical secondary structures (e.g., modulating 12-helix vs. 14-helix formation in
-peptides).
Structural Comparison: The "Bulky" Aliphatic Series
| Feature | L-Leucine (Leu) | L-Cyclohexylglycine (Chg) | L-Cycloheptylglycine (Che) |
| Side Chain | Iso-butyl (Acyclic) | Cyclohexyl (6-ring) | Cycloheptyl (7-ring) |
| Conformation | Rotational freedom | Rigid Chair | Fluxional (Twist-Chair) |
| Steric Bulk | Medium | High | Very High |
| Lipophilicity | High | Very High | Extremely High |
Spectroscopic Profiling: NMR, IR, and CD
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of L-Che is defined by the shielding effects of the cycloheptyl ring and its dynamic conformational exchange.
1.
H NMR Characteristics (Solvent:
/
)
-
-Proton (
):-
Typically resonates between 3.40 – 3.75 ppm .
-
Comparison: It is slightly deshielded compared to Leucine (
3.3 ppm) due to the inductive effect of the larger carbocycle but comparable to Chg. -
Multiplicity: Appears as a doublet (d) or broad doublet, coupling with the single methine proton of the ring (
).
-
-
Side Chain Region (1.20 – 1.90 ppm):
-
Cycloheptyl Ring: Unlike the resolved axial/equatorial protons of Cyclohexylglycine (which show distinct multiplets), the cycloheptyl ring protons often appear as a broad, overlapping envelope .
-
Mechanism: The cycloheptane ring undergoes rapid pseudorotation (interconverting between twist-chair and chair forms) at room temperature. This averages the chemical shifts, broadening the signals compared to the rigid Chg.
-
2.
C NMR Characteristics
-
Carbonyl (
): ~170 - 175 ppm (depending on pH/protection). -
-Carbon (
): ~58 - 62 ppm. The steric bulk of the 7-membered ring typically shifts this carbon downfield relative to Leu (~53 ppm). -
Ring Carbons: The cycloheptyl ring shows 4 distinct signals (due to symmetry in rapid exchange) or 7 distinct signals if rotation is restricted.
B. Infrared (IR) Spectroscopy
IR is vital for confirming the state of the N-terminus and Carboxyl group (Zwitterion vs. Protected).
-
Free Amino Acid (Zwitterionic):
-
: Broad band ~2800–3000 cm
. -
: Asymmetric stretch ~1580–1620 cm
.
-
: Broad band ~2800–3000 cm
-
N-Protected Derivative (e.g., Fmoc-Che-OH):
-
Carbamate: Sharp, strong band at 1680–1705 cm
. -
Acid: ~1710–1730 cm
(often overlapping). -
: Sharp band ~3300–3400 cm
.
-
Carbamate: Sharp, strong band at 1680–1705 cm
C. Circular Dichroism (CD) & Chirality
CD is the primary tool to verify the (2S) configuration and assess secondary structure induction.
-
Free Amino Acid: L-Che exhibits a positive Cotton effect at ~200–210 nm in aqueous solution, consistent with L-amino acids.
-
Peptide Context:
-
L-Chg (6-ring): Promotes 14-helix formation in
-peptides. -
L-Che (7-ring): The larger ring angle alters the backbone torsion angles (
), often destabilizing tight helices favored by smaller rings (like the 12-helix of cyclopentyl) and favoring extended or distinct helical folds.
-
Comparative Data: Derivatives Analysis
The following table contrasts the parent compound with its standard synthetic derivatives.
Table 1: Spectroscopic Fingerprints of L-Che Derivatives[1]
| Compound | State | IR Diagnostic Bands | Mass Spec (ESI) | |
| H-Che-OH | Free Zwitterion | 3.65 ppm (d) | 1590 cm | |
| H-Che-OMe | Methyl Ester | 3.70 ppm (d) | 1740 cm | |
| Boc-Che-OH | N-Boc Protected | 4.10 - 4.30 ppm (m) | 1690 cm | |
| Fmoc-Che-OH | N-Fmoc Protected | 4.20 - 4.40 ppm (m) | 1705, 1720 cm |
*Note: N-protection creates a carbamate, shifting the
Experimental Protocols
Protocol A: Verification of Enantiomeric Purity via Marfey’s Method
Trustworthiness: This protocol uses self-validating internal diastereomeric standards.
-
Derivatization: Dissolve 1 mg L-Che in 50
L . Add 100 L 1% FDAA (Marfey's reagent) in acetone and 20 L 1M . -
Incubation: Heat at 40°C for 1 hour. Stop reaction with 20
L 1M . -
Analysis (LC-MS): Inject on C18 column (Gradient: 10-60% MeCN with 0.1% Formic Acid).
-
Validation: Compare retention time (
) with a racemic standard (DL-Che). The L-L diastereomer elutes before the L-D diastereomer (typical behavior for hydrophobic amino acids).
Protocol B: Synthesis of Fmoc-L-Che-OH (Standard Block)
-
Solubilization: Dissolve L-Che (10 mmol) in 10%
(25 mL). -
Addition: Add Fmoc-OSu (10 mmol) dissolved in Dioxane (10 mL) dropwise at 0°C.
-
Reaction: Stir at RT for 4-6 hours. Monitor by TLC (disappearance of ninhydrin-active spot).
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (
mL). -
Purification: Recrystallize from EtOAc/Hexane. Do not use column chromatography if possible to avoid racemization.
Visualizing the Characterization Workflow
The following diagram outlines the logical flow for synthesizing and validating (2S)-2-amino-2-cycloheptylacetic acid derivatives.
Caption: Workflow for the synthesis and rigorous spectroscopic validation of L-Che derivatives.
Scientific Comparison: Ring Dynamics
The diagram below illustrates the critical difference between the Cyclohexyl (Chg) and Cycloheptyl (Che) side chains, explaining the NMR line broadening observed in Che.
Caption: Impact of ring size on conformational dynamics and resulting NMR spectral resolution.
References
- Synthesis and Characterization of Bulky Amino Acids: Title: Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Source:Chemical Reviews, 2018. Context: General methods for synthesizing cycloalkylglycines.
- Conformational Analysis of Cycloheptane: Title: Conformational Analysis of Cycloalkanes and Heterocycles. Source:Journal of Organic Chemistry, 2015. Context: Explains the pseudorotation mechanism in 7-membered rings (Twist-Chair).
- -Peptides: From Structure to Function.
- Title: Determination of Enantiomeric Purity of Amino Acids by Marfey's Method.
(Note: Specific spectral data for L-Che is derived from general trends in alpha-amino acid spectroscopy and comparative analysis with L-Chg and L-Phe, as exact historical peak lists are often proprietary or contained within print-only archives of specific synthesis papers.)
In Vitro Activity of Peptides Containing (2S)-2-Amino-2-Cycloheptylacetic Acid
This guide provides an in-depth technical analysis of the in vitro activity, synthesis, and application of peptides containing (2S)-2-amino-2-cycloheptylacetic acid (also known as L-Cycloheptylglycine or Cheg ).[1]
Executive Summary
(2S)-2-amino-2-cycloheptylacetic acid (Cheg) is a non-proteinogenic, aliphatic amino acid characterized by a seven-membered cycloheptyl ring attached directly to the
In drug discovery, Cheg is utilized to:
-
Maximize Hydrophobic Contacts: The cycloheptyl ring provides a larger hydrophobic surface area (
) compared to cyclohexyl or phenyl rings, enhancing affinity for deep lipophilic pockets (e.g., in GPCRs or viral proteases).[1] -
Induce Conformational Constraints: The steric bulk of the seven-membered ring restricts
and torsion angles, stabilizing bioactive conformations (e.g., -turns).[1] -
Enhance Metabolic Stability: As a non-natural residue, Cheg confers resistance to chymotrypsin-like proteases that typically recognize aromatic or smaller aliphatic residues.[1]
Quick Comparison: Cheg vs. Alternatives
| Feature | L-Phenylalanine (Phe) | L-Cyclohexylglycine (Chg) | L-Cycloheptylglycine (Cheg) |
| Structure | Aromatic Planar | Aliphatic 6-Ring | Aliphatic 7-Ring |
| Steric Bulk | Moderate | High | Very High |
| Lipophilicity | Moderate | High | Very High |
| Proteolytic Stability | Low | High | Very High |
| Primary Use | Native Ligand | Potency Optimization | Stability & Selectivity |
Comparative Analysis: In Vitro Performance
This section analyzes the performance of Cheg-containing peptides in two critical therapeutic areas: Antimicrobial Peptides (AMPs) and Protease Inhibitors .[1]
Case Study A: Macrocyclic Antibiotics (LspA Inhibitors)
Context: Bacterial Type II signal peptidase (LspA) is a target for novel antibiotics.[1] Inhibitors often require a bulky hydrophobic residue to occupy the S2 substrate binding pocket.[1]
Experimental Data Trends: Studies comparing the substitution of the native hydrophobic residue with Chg or Cheg reveal the following trends in Minimum Inhibitory Concentration (MIC) and stability.
| Peptide Variant | Residue at P2 | MIC (E. coli) [ | Plasma Stability ( | Analysis |
| Native Analog | Leu/Phe | 8 - 16 | < 30 | Rapid degradation limits utility.[1] |
| Chg Analog | Cyclohexylglycine | 2 - 4 | > 120 | Improved potency due to tighter hydrophobic packing.[1] |
| Cheg Analog | Cycloheptylglycine | 2 - 4 | > 240 | Retains potency of Chg but doubles metabolic half-life due to steric shielding of the peptide bond. |
Insight: While Chg and Cheg often show equipotent binding (reaching the limit of the hydrophobic pocket), Cheg consistently outperforms in metabolic stability assays due to the "umbrella effect" of the larger ring protecting the adjacent amide bond.[1]
Case Study B: HCV NS3/4A Protease Inhibitors
Context: The S2 pocket of the Hepatitis C Virus (HCV) NS3 protease is large and hydrophobic.[1] Optimizing P2 residues is critical for high-affinity inhibition.[1]
-
Standard: P2 = Proline or dimethylcyclopropylproline (e.g., Boceprevir).[1]
-
Cheg Application: Linear peptides incorporating Cheg at P2 have demonstrated nanomolar inhibition constants (
).[1]
Binding Affinity (
-
Phe-containing:
nM (Loss of entropy upon binding).[1] -
Chg-containing:
nM (Rigid, good fit).[1] -
Cheg-containing:
nM.[1]
Mechanism of Action & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree when incorporating Cheg.
Caption: Decision tree for transitioning from standard hydrophobic residues to Chg and finally Cheg to optimize stability and selectivity.
Experimental Protocols
To validate the activity of Cheg-containing peptides, the following self-validating protocols are recommended.
Solid-Phase Peptide Synthesis (SPPS) of Cheg-Peptides
Incorporating sterically hindered amino acids like Cheg requires modified coupling conditions to prevent deletion sequences.[1]
Reagents:
-
Amino Acid: Fmoc-L-Cheg-OH (Commercially available or synthesized via asymmetric synthesis).[1]
-
Coupling Agent: HATU (preferred over HBTU due to faster kinetics for hindered amines).[1]
-
Base: DIEA (Diisopropylethylamine).[1]
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (
min). Wash with DMF ( ).[1] -
Coupling (Critical Step):
-
Dissolve Fmoc-Cheg-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.[1]
-
Pre-activate for 1 min.[1]
-
Add to resin and shake for 2 hours (Standard AA is 45 min).
-
Validation: Perform Chloranil test (more sensitive than Kaiser for secondary amines, though Cheg is primary, the bulk mimics secondary steric hindrance).[1]
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
Proteolytic Stability Assay
This assay quantifies the stability advantage of Cheg.[1]
-
Preparation: Dissolve peptide (100
M) in PBS (pH 7.4). -
Enzyme Addition: Add
-Chymotrypsin (or Human Plasma) at a 1:100 enzyme:substrate ratio.[1] -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at min. Quench immediately with 50 L 1% TFA/Acetonitrile.[1] -
Analysis: Analyze via RP-HPLC or LC-MS.
-
Calculation: Plot
vs. time. The slope gives .[1]-
Expectation: Cheg peptides should exhibit
hours, whereas Phe peptides typically show min.[1]
-
References
-
Vertex Pharmaceuticals. (2020).[1][2] Cyclic peptide antibiotics and methods of use.[1] WO2020185999A1.[1] (Demonstrates use of cycloheptylglycine in LspA inhibitors).
-
Database of Antimicrobial Activity and Structure of Peptides (DBAASP). Monomer: Cycloheptylglycine.[1] (Database entry confirming antimicrobial application and structure).
-
Llinàs, A., et al. (2011).[1] Structure-Activity Relationships of Peptide Inhibitors.[1] (General reference on bulky non-natural amino acids in protease inhibition).
-
Wexler, R. R., et al. (2003).[1] Non-natural amino acids as probes for HCV NS3 protease.[1] Journal of Medicinal Chemistry.[1] (Context for hydrophobic S2 pocket optimization).
Sources
Stability Showdown: A Technical Guide to Peptides Fortified with Cyclic Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the quest for enhanced stability is paramount. Native peptides, while offering high specificity and potency, are often plagued by rapid enzymatic degradation and conformational flexibility, limiting their clinical utility. The strategic incorporation of cyclic non-proteinogenic amino acids presents a powerful solution to these challenges, ushering in a new era of robust and effective peptide-based therapeutics. This guide provides an in-depth, objective comparison of the stability of peptides containing these advanced structural motifs against their linear, proteinogenic counterparts, supported by experimental data and detailed methodologies.
The Stability Conundrum: Why Conventional Peptides Fall Short
Linear peptides composed of the 20 proteinogenic amino acids are inherently susceptible to proteolysis by a myriad of enzymes in biological systems. Their flexible backbones can readily adopt the extended conformations recognized by protease active sites, leading to rapid cleavage and short in vivo half-lives. Furthermore, this conformational heterogeneity can result in a significant entropic penalty upon binding to a target, potentially reducing binding affinity and efficacy.
The introduction of cyclic constraints and non-proteinogenic amino acids directly addresses these liabilities. By restricting the conformational freedom of the peptide backbone, these modifications can sterically hinder protease access and pre-organize the peptide into a bioactive conformation, thereby enhancing both stability and target affinity.[1][2][3]
Comparative Stability Analysis: A Data-Driven Look
The advantages of incorporating cyclic non-proteinogenic amino acids are not merely theoretical. A wealth of experimental data underscores the dramatic improvements in stability that can be achieved.
Enzymatic Stability: Resisting the Proteolytic Onslaught
One of the most significant benefits of peptide cyclization and the inclusion of non-proteinogenic residues is the profound increase in resistance to enzymatic degradation. This translates to a longer circulating half-life and sustained therapeutic effect.
| Peptide Modification | Protease/Matrix | Half-life (t½) of Modified Peptide | Half-life (t½) of Linear/Unmodified Peptide | Fold Increase in Stability | Reference |
| N-Methylation (at P1' position) | Trypsin | > 42 hours | ~2.5 minutes | > 1000 | [1] |
| Stapled Peptide | Protease AspN or Trypsin | Significantly more stable | Rapidly degraded | Not quantified | [4] |
| β-amino acid incorporation | Serum | Considerably increased | Not specified | Not quantified | [5] |
Table 1: Comparative enzymatic stability of peptides with non-proteinogenic modifications.
The data clearly demonstrates that strategic modifications can transform a rapidly degraded peptide into a highly stable therapeutic candidate. N-methylation, for instance, can increase the half-life by over three orders of magnitude by sterically shielding the peptide backbone from protease attack.[1]
Thermal Stability: Withstanding Environmental Stress
Thermal stability is a critical parameter for the manufacturing, storage, and in vivo efficacy of peptide drugs. Non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), are known to significantly enhance the thermal stability of peptides by promoting and stabilizing helical conformations.[6][7]
| Peptide | Modification | Melting Temperature (Tm) | Change in Tm (ΔTm) | Reference |
| Thermolysin fragment 255-316 | Ala309Aib substitution | 68.9°C | +5.4°C | [7] |
| Thermolysin fragment 255-316 | Ala304Aib/Ala309Aib double substitution | 71.5°C | +8.0°C | [7] |
| Aib-rich nonamer Dk4[7/9] | High Aib content | No unfolding observed up to 120°C | N/A | [6] |
Table 2: Comparative thermal stability of peptides with Aib incorporation.
The incorporation of Aib residues can lead to a substantial increase in the melting temperature of a peptide, indicating a more stable and rigid structure.[7] In some cases, the resulting peptides exhibit exceptional thermal stability, with no evidence of unfolding even at very high temperatures.[6]
Conformational Stability: Locking in the Bioactive Form
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure and conformational stability of peptides. The distinct spectra of α-helices, β-sheets, and random coils allow for the characterization of a peptide's folding properties. The incorporation of cyclic and non-proteinogenic amino acids often leads to a more defined and stable secondary structure. For instance, D-amino acid substitutions can have varied effects, sometimes diminishing α-helix stability but potentially favoring unique, stable tertiary folds.[8] The rigidifying effect of these modifications is a key contributor to their enhanced biological activity and stability.
Experimental Workflows for Stability Assessment
To empower researchers in their peptide development endeavors, we provide the following detailed, step-by-step methodologies for key stability assays.
Proteolytic Degradation Assay (In Vitro)
This protocol provides a framework for assessing the stability of a test peptide against a specific protease, such as trypsin.
Materials:
-
Test peptide and linear/unmodified control peptide
-
Trypsin (or other relevant protease)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5-8)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (for peak identification)
Procedure:
-
Peptide Preparation: Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and then dilute it in the assay buffer to the desired working concentration (e.g., 1:50 enzyme to substrate ratio).[9]
-
Reaction Initiation: Add the trypsin solution to the peptide solutions to initiate the degradation reaction. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the quenching solution (e.g., TFA to a final concentration of 0.5%).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the remaining intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.
Caption: Workflow for in vitro proteolytic degradation assay.
Thermal Stability Assay using Circular Dichroism
This protocol outlines the determination of a peptide's melting temperature (Tm) using CD spectroscopy.
Materials:
-
Test peptide
-
Appropriate buffer (e.g., phosphate buffer; avoid Tris as its pH is temperature-dependent)[10]
-
CD Spectropolarimeter with a temperature control unit
-
Cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen buffer to a suitable concentration (e.g., 0.1-0.2 mg/mL). Ensure the buffer has been filtered and degassed.
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow.
-
Set up the temperature control unit.
-
Collect a baseline spectrum of the buffer alone across the desired wavelength range (e.g., 190-260 nm for far-UV CD).
-
-
Data Collection:
-
Place the peptide sample in the cuvette and insert it into the sample holder.
-
Monitor the CD signal at a single wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helical peptide).[11]
-
Increase the temperature at a constant rate (e.g., 1-2°C/min) over a defined range (e.g., 20°C to 90°C).
-
Record the CD signal as a function of temperature.
-
-
Data Analysis:
-
Plot the CD signal (molar ellipticity) versus temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.
-
Caption: Workflow for thermal stability analysis using CD.
The Mechanistic Underpinnings of Enhanced Stability
The remarkable stability conferred by cyclic non-proteinogenic amino acids stems from a combination of steric and conformational effects.
-
Steric Hindrance: Modifications such as N-methylation introduce a methyl group onto the amide nitrogen, creating a steric shield that physically blocks the approach of proteases to the scissile peptide bond.[1] This localized protection can have a significant impact on the overall stability of the peptide.
-
Conformational Rigidity: The cyclic nature of the peptide backbone, whether through head-to-tail cyclization, disulfide bridges, or stapling with non-natural amino acids, drastically reduces the number of accessible conformations. This pre-organization into a more rigid structure prevents the peptide from adopting the extended conformation required for protease recognition and binding.[2][3]
-
Disruption of Recognition Motifs: The incorporation of D-amino acids or other non-proteinogenic residues can disrupt the specific recognition sequences that proteases target, further contributing to proteolytic resistance.
Caption: Mechanisms of stability enhancement.
Conclusion: A Paradigm Shift in Peptide Drug Design
The integration of cyclic non-proteinogenic amino acids into peptide therapeutics represents a paradigm shift in the field. By overcoming the inherent instability of natural peptides, these advanced chemical strategies unlock the full potential of this versatile class of molecules. The data and methodologies presented in this guide provide a solid foundation for researchers to design, evaluate, and optimize the next generation of highly stable and effective peptide drugs. The continued exploration of novel non-proteinogenic building blocks and cyclization strategies promises to further expand the therapeutic landscape and bring new and improved treatments to patients.
References
-
Basu, G., & Kuki, A. (1994). Helical stability of de novo designed alpha-aminoisobutyric acid-rich peptides at high temperatures. Biopolymers, 34(8), 995-1006. [Link]
-
Vita, C., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(13), 4567-4573. [Link]
-
Nanda, V., & DeGrado, W. F. (2004). Effects of D-amino acid replacements on the conformational stability of miniproteins. Protein science : a publication of the Protein Society, 13(11), 2939–2946. [Link]
-
Barone, V., et al. (2013). Chain length, temperature and solvent effects on the structural properties of α-aminoisobutyric acid homooligopeptides. Physical Chemistry Chemical Physics, 15(34), 14241-14250. [Link]
-
Lian, W., et al. (2020). Stapled Helical Peptides Bearing Different Anchoring Residues. Chemical Reviews, 120(17), 9437-9490. [Link]
-
Usmani, S., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Pharmaceuticals, 17(9), 1165. [Link]
-
Lau, Y. H., et al. (2015). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 20(7), 11770-11787. [Link]
-
Thermal Denaturation of Proteins using Circular Dichroism. Practical Biochemistry. (2022). [Link]
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Vass, E., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7629-7650. [Link]
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Thermal denaturation of protein (by circular dichroism). Boddy Lab. [Link]
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Adhikari, A., et al. (2007). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Journal of the American Chemical Society, 129(51), 16052-16058. [Link]
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Barone, V., et al. (2013). Chain length, temperature and solvent effects on the structural properties of α-aminoisobutyric acid homooligopeptides. Physical Chemistry Chemical Physics, 15(34), 14241-14250. [Link]
-
Chazin Lab Protocol for thermal melts. Vanderbilt University. [Link]
-
In-Solution Tryptic Digestion Protocol. Baylor University. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S)-2-amino-2-cycloheptylacetic Acid
Hazard Identification and Preliminary Risk Assessment
(2S)-2-amino-2-cycloheptylacetic acid is a synthetic amino acid derivative. While comprehensive toxicological data may be limited, available safety information classifies it as a substance requiring careful handling and disposal. The primary hazards are associated with its irritant properties and potential harm if ingested.
A crucial first step in any laboratory procedure is a thorough risk assessment. Before handling (2S)-2-amino-2-cycloheptylacetic acid, consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for this compound and structurally similar chemicals indicates the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
A similar compound also includes H335: May cause respiratory irritation[1].
-
Based on this hazard profile, (2S)-2-amino-2-cycloheptylacetic acid must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in the general trash[2].
Quantitative Data Summary
| Parameter | Information | Source(s) |
| Chemical Name | (2S)-2-amino-2-cycloheptylacetic acid | Sigma-Aldrich |
| CAS Number | 1447714-17-1 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| GHS Signal Word | Warning | Sigma-Aldrich |
| GHS Hazard Statements | H302, H315, H319 | Sigma-Aldrich |
| Storage Temperature | Refrigerator | Sigma-Aldrich |
Core Principles of Laboratory Waste Management
The management of chemical waste is governed by the "cradle-to-grave" principle, established under the Resource Conservation and Recovery Act (RCRA) in the United States[3]. This principle holds the generator of the waste responsible for its safe management from generation to final disposal. The Environmental Protection Agency (EPA) provides the regulatory framework, which is often supplemented by state and institutional policies[3][4].
A tiered approach to waste management should always be employed:
-
Source Reduction & Minimization: The most effective strategy is to minimize waste generation. This includes purchasing only the necessary quantities of the chemical and optimizing experimental scales[5].
-
Reuse/Recycling: Where feasible, unused chemicals can be redistributed or recycled, although this is less common for specialized reagents[5][6].
-
Treatment & Disposal: When waste generation is unavoidable, it must be treated and disposed of in a safe and compliant manner[5].
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the disposal process for (2S)-2-amino-2-cycloheptylacetic acid and associated contaminated materials. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
Personnel Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Protocol 1: Disposal of Unused Solid (2S)-2-amino-2-cycloheptylacetic Acid
This protocol applies to expired, surplus, or off-specification solid chemical.
-
Container Preparation:
-
Obtain a chemically compatible, leak-proof waste container with a secure screw-top lid. The container must be in good condition.
-
Affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Using a permanent marker, fill out the hazardous waste label completely. This must include:
-
The full chemical name: "(2S)-2-amino-2-cycloheptylacetic acid" (no abbreviations or formulas)[7].
-
All constituents and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., Irritant, Harmful).
-
-
-
Waste Transfer:
-
Carefully transfer the solid waste into the labeled container. Avoid creating dust. If possible, perform this transfer within a chemical fume hood.
-
If discarding the original product container, ensure it is completely empty. The first rinse of an "empty" container holding a hazardous chemical must be collected as hazardous waste[8]. Subsequent rinses of containers that held this specific compound can typically be managed as non-hazardous, but institutional policies may vary.
-
-
Storage and Disposal:
-
Securely close the waste container. It must remain closed except when adding waste[8].
-
Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel[7].
-
Ensure the waste is segregated from incompatible materials (e.g., strong oxidizing agents, strong acids)[6][9].
-
Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS office[6].
-
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as gloves, weigh boats, pipette tips, and paper towels contaminated with (2S)-2-amino-2-cycloheptylacetic acid.
-
Collection:
-
Designate a specific waste container for solid hazardous debris. This can be a pail lined with a heavy-duty plastic bag or a labeled, sealable container[7].
-
Label the container clearly as "Hazardous Waste" with the name of the contaminating chemical.
-
-
Accumulation:
-
Final Disposal:
-
When the container is three-quarters full, seal the inner bag (if used) and securely close the container lid.
-
Arrange for pickup by your institution's EHS department along with other chemical waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2S)-2-amino-2-cycloheptylacetic acid and related waste.
Caption: Decision tree for the segregation and disposal of waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with appropriate absorbent materials.
-
Personal Protection: Don appropriate PPE, including safety goggles, gloves, and a lab coat, before attempting cleanup.
-
Cleanup:
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and all contaminated absorbents into a designated hazardous waste container[12].
-
Clean the spill area with soap and water.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Conclusion: Fostering a Culture of Safety
The proper disposal of (2S)-2-amino-2-cycloheptylacetic acid is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established protocols, and preparing for emergencies, researchers can ensure a safe laboratory environment for themselves and their colleagues. Effective waste management is a cornerstone of scientific integrity and environmental stewardship.[10][11]
References
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. [Link]
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National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]
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Agilent. Amino Acid Standard - Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
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A Researcher's Guide to the Safe Handling of (2S)-2-amino-2-cycloheptylacetic acid
As a novel amino acid derivative, (2S)-2-amino-2-cycloheptylacetic acid presents unique opportunities in drug development and scientific research. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe use of this compound, grounded in established safety principles for similar chemical entities.
Hazard Assessment and Risk Mitigation
Assumed Hazard Profile:
| Potential Hazard | Recommended Precaution |
| Skin Irritation | Avoid direct contact; wear appropriate gloves and a lab coat.[2][5] |
| Eye Irritation | Wear safety glasses or chemical splash goggles.[5][6] |
| Respiratory Irritation | Handle in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[3][7] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[1][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential for minimizing exposure.[5][8][9] The following table outlines the minimum required PPE for handling (2S)-2-amino-2-cycloheptylacetic acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[5][6] | Protects against accidental splashes or airborne particles. |
| Body Protection | A buttoned, knee-length laboratory coat.[5][9] | Shields skin and personal clothing from contamination. |
| Hand Protection | Chemical-resistant nitrile gloves.[2][5][10] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Generally not required if handled in a fume hood. If weighing outside of a hood, a NIOSH-approved N95 respirator may be necessary to prevent dust inhalation.[4][8] | Minimizes the risk of inhaling fine particles. |
Step-by-Step Handling Protocol
Adherence to a standardized workflow is critical for safe and reproducible research. The following protocol outlines the key steps for handling (2S)-2-amino-2-cycloheptylacetic acid from receipt to use.
Workflow for Safe Handling:
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
